2-Methyl-1,3-benzothiazole-6-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-1,3-benzothiazole-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S2/c1-5-10-7-3-2-6(14(9,11)12)4-8(7)13-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMBRDLKYRRHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393879 | |
| Record name | 2-methyl-1,3-benzothiazole-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21431-13-0 | |
| Record name | 2-methyl-1,3-benzothiazole-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride, a compound of interest in synthetic and medicinal chemistry. This document is intended to serve as a valuable resource for researchers by presenting key physical data in a structured format, detailing standardized experimental protocols for property determination, and illustrating a relevant synthetic workflow.
Core Physical and Chemical Properties
This compound is a solid organic compound. A summary of its key physical and chemical properties is presented below.
| Property | Value |
| Molecular Formula | C₈H₆ClNO₂S₂ |
| Molecular Weight | 247.72 g/mol [1] |
| Melting Point | 98-101 °C |
| Boiling Point | 380.5 °C at 760 mmHg |
| Density | 1.556 g/cm³ |
| Flash Point | 183.9 °C |
| CAS Number | 21431-13-0[1] |
| IUPAC Name | This compound[1] |
| SMILES | CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)Cl[1] |
Experimental Protocols for Physical Property Determination
1. Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a sample of the solid organic compound.
-
Procedure:
-
A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
The sample is heated rapidly at first to determine an approximate melting range.
-
The apparatus is allowed to cool, and a fresh sample is prepared.
-
The sample is then heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the previously determined approximate melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
-
2. Boiling Point Determination (Siwoloboff Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For a solid with a known boiling point, this method can be adapted, though it is primarily for liquids.
-
Apparatus: Thiele tube or a beaker with heating oil, a small test tube (fusion tube), a capillary tube (sealed at one end), a thermometer, and a sample of the organic liquid.
-
Procedure:
-
A few drops of the liquid are placed into the small test tube.
-
The capillary tube is placed inside the test tube with its open end submerged in the liquid.
-
The test tube is attached to the thermometer and placed in the Thiele tube or oil bath.
-
The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped when a continuous and rapid stream of bubbles is observed.
-
The liquid is allowed to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
-
3. Density Determination of a Solid (Pycnometer Method)
Density is the mass of a substance per unit volume.
-
Apparatus: A pycnometer (a small glass flask with a precise volume), a balance, the solid sample, and a liquid in which the solid is insoluble.
-
Procedure:
-
The mass of the clean and dry pycnometer is determined (m₁).
-
The pycnometer is filled with the solid, and its mass is determined (m₂).
-
The pycnometer containing the solid is then filled with the inert liquid, and any air bubbles are removed. The total mass is determined (m₃).
-
The pycnometer is emptied, cleaned, and filled with only the inert liquid, and its mass is determined (m₄).
-
The density of the solid (ρ_solid) is calculated using the following formula: ρ_solid = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ_liquid where ρ_liquid is the known density of the inert liquid.
-
Illustrative Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a benzothiazole derivative, which is relevant to this compound.
References
"2-Methyl-1,3-benzothiazole-6-sulfonyl chloride" chemical structure and CAS number 21431-13-0
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride (CAS No. 21431-13-0), a key intermediate in the synthesis of various biologically active compounds. This document details its chemical structure, physicochemical properties, a plausible synthetic route, and its significant role as a precursor to potent enzyme inhibitors, particularly targeting carbonic anhydrases. Detailed experimental protocols for the synthesis and evaluation of its derivatives are provided, alongside visualizations of the relevant biological pathways and experimental workflows to support researchers in their drug discovery and development endeavors.
Chemical Structure and Identification
This compound is a heterocyclic compound featuring a benzothiazole core, which is a fusion of a benzene ring and a thiazole ring. The structure is characterized by a methyl group at the 2-position and a sulfonyl chloride group at the 6-position of the benzothiazole ring system.
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IUPAC Name: this compound[1]
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CAS Number: 21431-13-0[1]
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Molecular Formula: C₈H₆ClNO₂S₂[1]
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SMILES: CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)Cl
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InChI Key: PMMBRDLKYRRHMI-UHFFFAOYSA-N[1]
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in chemical synthesis.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Weight | 247.72 g/mol | |
| Appearance | Off-white to yellow solid | |
| Melting Point | 98-101 °C | [2] |
| Boiling Point | 380.5 °C at 760 mmHg | [2] |
| Density | 1.556 g/cm³ | [2] |
| Flash Point | 183.9 °C | [2] |
| Purity | ≥95% | [3] |
Synthesis and Reactivity
This compound is typically synthesized from a 2-methylbenzothiazole precursor. A common and effective method for introducing a sulfonyl chloride group onto an aromatic ring is chlorosulfonation.
Plausible Synthetic Pathway
A plausible synthetic route involves the direct chlorosulfonation of 2-methylbenzothiazole using chlorosulfonic acid. The reaction proceeds via electrophilic aromatic substitution, where the chlorosulfonyl group is introduced onto the benzene ring of the benzothiazole moiety.
Caption: Plausible synthetic pathway for this compound.
Experimental Protocol: Synthesis of Benzothiazole-6-sulfonamides
The following is a generalized protocol for the synthesis of sulfonamide derivatives from this compound, which is a common application of this reagent. This protocol is adapted from procedures for the synthesis of similar sulfonamide-based enzyme inhibitors.[4]
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Pyridine or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the desired amine (1.0 eq.) in DCM.
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Addition of Base: Add pyridine (1.2 eq.) to the solution and stir at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq.) in DCM to the reaction mixture.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the mixture with a saturated solution of sodium bicarbonate, followed by water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to yield the desired sulfonamide derivative.
Applications in Drug Discovery and Development
The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[5] this compound serves as a crucial building block for the synthesis of novel therapeutic agents, particularly as a precursor to sulfonamide derivatives.
Carbonic Anhydrase Inhibition
A significant application of benzothiazole-6-sulfonamides is in the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[6] CAs are implicated in various physiological and pathological processes, making them attractive drug targets for conditions such as glaucoma, epilepsy, and certain types of cancer.[7][8]
The sulfonamide moiety of the derivatives synthesized from this compound can bind to the zinc ion in the active site of carbonic anhydrase, leading to inhibition of the enzyme.
Caption: Mechanism of carbonic anhydrase inhibition by a benzothiazole-6-sulfonamide derivative.
Experimental Workflow for Inhibitor Screening
The following diagram outlines a typical workflow for the synthesis and screening of a library of sulfonamide derivatives for their inhibitory activity against a target enzyme like carbonic anhydrase.
Caption: A typical experimental workflow for the development of sulfonamide-based enzyme inhibitors.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Statements:
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H302: Harmful if swallowed.[1]
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H314: Causes severe skin burns and eye damage.[1]
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H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its utility as a precursor to potent carbonic anhydrase inhibitors highlights its importance for researchers and scientists in the pharmaceutical and life sciences industries. This guide provides the foundational technical information required to effectively and safely utilize this compound in a research setting. Further exploration of its reactivity and the biological activities of its derivatives is likely to yield new therapeutic agents.
References
- 1. This compound | C8H6ClNO2S2 | CID 3583019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hit2Lead | this compound | CAS# 21431-13-0 | MFCD03990571 | BB-4030025 [hit2lead.com]
- 4. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride (CAS No: 21431-13-0), a key intermediate in synthetic organic chemistry. Due to a lack of extensive published quantitative data, this document focuses on providing a framework for its solubility assessment, including detailed experimental protocols and expected solubility in various organic solvents based on structural analogy and general chemical principles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO₂S₂ | PubChem[1] |
| Molecular Weight | 247.7 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Melting Point | 98-101 °C | Alfa Chemistry |
| Appearance | White to light beige crystalline powder (typical for sulfonyl chlorides) | General Knowledge |
| SMILES | CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)Cl | PubChem[1] |
Solubility Profile
As a sulfonyl chloride, the solubility of this compound is governed by the polarity of the solvent and the potential for reaction with the sulfonyl chloride moiety.
Quantitative Solubility Data
Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The absence of this data highlights a knowledge gap and underscores the importance of the experimental protocols provided in this guide.
Qualitative Solubility Assessment
Based on the solubility of structurally similar compounds, such as 1,3-benzothiazole-6-sulfonyl chloride which is reported to be soluble in acetone, chloroform, and ethyl acetate, a qualitative solubility profile for this compound can be inferred.
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Expected to be Soluble in: Polar aprotic solvents such as acetone, ethyl acetate, acetonitrile, tetrahydrofuran (THF), and chlorinated solvents like dichloromethane and chloroform. Pyridine is also a suitable solvent, often used in reactions involving sulfonyl chlorides.
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Expected to be Sparingly Soluble to Insoluble in: Non-polar solvents like hexanes and other aliphatic hydrocarbons.
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Reactive with: Protic solvents such as water, alcohols (e.g., methanol, ethanol), and primary or secondary amines. The sulfonyl chloride group will undergo solvolysis to form the corresponding sulfonic acid or sulfonamide, respectively.
Experimental Protocols for Solubility Determination
The following protocols provide standardized methods for determining the qualitative and quantitative solubility of this compound in various organic solvents.
Protocol 1: Qualitative Solubility Determination (Rapid Assessment)
This method offers a quick preliminary assessment of solubility.
Materials:
-
This compound
-
Anhydrous organic solvents of interest
-
Small, dry test tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh approximately 10-20 mg of this compound into a dry test tube.
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Add 1 mL of the selected anhydrous solvent to the test tube.
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Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a contrasting background to classify the solubility:
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Partially Soluble: A portion of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
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Protocol 2: Quantitative Solubility Determination (Equilibrium Solubility Method)
This method provides a precise measurement of solubility at a specific temperature.
Materials:
-
This compound
-
Anhydrous organic solvents of interest
-
Sealable glass vials
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Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (chemically compatible, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
Part A: Sample Preparation and Equilibration
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
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Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
Part B: Analysis
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a chemically compatible syringe filter to remove all undissolved solids.
-
Accurately dilute the filtered, saturated solution with a known volume of the same solvent.
-
Determine the concentration of the diluted solution using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original concentration of the saturated solution, which represents the solubility. Express the solubility in units such as mg/mL or mol/L.
Conclusion
References
A Technical Guide to the Spectroscopic Characterization of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride. Due to the limited availability of specific experimental data for this exact molecule in public databases, this document presents representative data derived from structurally similar compounds, including 2-methyl-1,3-benzothiazole and other benzothiazole derivatives. The methodologies provided are based on standard analytical techniques for the characterization of organic molecules.
Chemical Structure and Properties
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.8 | s | 3H | -CH₃ |
| ~7.5 - 8.5 | m | 3H | Aromatic Protons |
Predicted data is based on the known spectrum of 2-methylbenzothiazole, which shows a characteristic singlet for the methyl group around 2.791 ppm and aromatic protons in the range of 7.3-7.9 ppm. The presence of the electron-withdrawing sulfonyl chloride group at the 6-position is expected to shift the aromatic signals downfield.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~20 | -CH₃ |
| ~120 - 155 | Aromatic & Thiazole Carbons |
| ~168 | C=N (Thiazole) |
Predictions are based on general chemical shift ranges for benzothiazole derivatives.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 - 3100 | Medium | C-H stretch (aromatic) |
| ~2920 - 2980 | Weak | C-H stretch (methyl) |
| ~1590 - 1610 | Medium | C=C stretch (aromatic) |
| ~1470 - 1500 | Medium | C=N stretch (thiazole ring) |
| ~1370 & ~1180 | Strong | Asymmetric & Symmetric SO₂ stretch |
| ~700 - 900 | Strong | C-H bend (aromatic) |
This predicted data is extrapolated from the known IR spectra of benzothiazole and compounds containing sulfonyl chloride groups.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z Ratio | Predicted Fragment Ion |
| 247/249 | [M]⁺ (Molecular Ion) |
| 212 | [M - Cl]⁺ |
| 148 | [M - SO₂Cl]⁺ |
The mass spectrum is expected to show a characteristic 3:1 isotopic pattern for the molecular ion due to the presence of chlorine. Fragmentation would likely involve the loss of the chlorine atom and the sulfonyl chloride group.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
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Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is used.
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¹H NMR Acquisition:
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Pulse Program: Standard single-pulse sequence.
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Spectral Width: -2 to 12 ppm.
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Number of Scans: 16-32.
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Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
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Spectral Width: 0 to 220 ppm.
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Number of Scans: 1024-4096.
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Relaxation Delay: 2-5 seconds.
-
-
Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak.
3.2. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Acquisition:
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Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal is subtracted.
3.3. Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatography (LC) system.
-
Acquisition (LC-MS):
-
A small volume (1-5 µL) of the sample solution is injected into the LC-MS system.
-
The analyte is separated on a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid).
-
The mass spectrometer is operated in positive ion mode.
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Data is acquired over a mass range of 50-500 m/z.
-
-
Data Processing: The resulting mass spectra are analyzed to identify the molecular ion and major fragment ions.
Workflow for Chemical Characterization
The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and the experimental procedures for their determination. Researchers can use this information as a benchmark for the analysis of this and structurally related compounds.
References
An In-depth Technical Guide to the Reactivity of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and reactivity of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride, a key intermediate in the development of novel therapeutic agents. The document details the core principles of its reactivity, focusing on nucleophilic substitution at the sulfonyl chloride moiety. Experimental protocols for the synthesis of its precursor and its subsequent reactions with amine nucleophiles are presented, supported by quantitative data where available. Visual diagrams generated using Graphviz are included to illustrate key reaction pathways and experimental workflows, offering a clear and concise understanding of the chemical behavior of this important molecule.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The benzothiazole scaffold is a recurring motif in a wide array of biologically active molecules, exhibiting properties such as anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The introduction of a sulfonyl chloride group at the 6-position provides a highly reactive electrophilic center, making it a versatile building block for the synthesis of a diverse range of derivatives, particularly sulfonamides.[3][4] Understanding the reactivity of this compound is crucial for its effective utilization in the design and synthesis of new drug candidates.
This guide will delve into the fundamental aspects of the reactivity of this compound, providing a detailed examination of its synthesis and primary reaction mechanisms.
Synthesis of this compound
Synthesis of 2-Methyl-1,3-benzothiazole
The 2-methylbenzothiazole core can be synthesized via the Brønsted acid-catalyzed cyclization of 2-aminothiophenol with a β-diketone, such as acetylacetone.[5]
Experimental Protocol: Synthesis of 2-Methyl-1,3-benzothiazole (Analogous Method) [5]
-
Reaction Setup: In a reaction vessel, 2-aminothiophenol (1.0 mmol) and acetylacetone (1.5 mmol) are dissolved in acetonitrile (CH3CN) (8 mL).
-
Catalyst Addition: p-Toluenesulfonic acid monohydrate (TsOH·H2O) (5 mol %) is added to the mixture.
-
Reaction Conditions: The reaction mixture is stirred at 80 °C for 16 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford 2-methyl-1,3-benzothiazole.
Sulfonation of 2-Methyl-1,3-benzothiazole
The synthesized 2-methylbenzothiazole can then be sulfonated to introduce a sulfonic acid group at the 6-position. This is typically achieved through electrophilic aromatic substitution using a strong sulfonating agent like chlorosulfonic acid.
Conceptual Protocol: Sulfonation of 2-Methyl-1,3-benzothiazole
-
Reaction Setup: 2-Methyl-1,3-benzothiazole is dissolved in a suitable inert solvent, such as chloroform or dichloromethane, and cooled in an ice bath.
-
Reagent Addition: Chlorosulfonic acid is added dropwise to the cooled solution with vigorous stirring.
-
Reaction Conditions: The reaction is typically stirred at a low temperature for a specified period to ensure selective sulfonation at the 6-position.
-
Work-up: The reaction is quenched by carefully pouring the mixture onto ice, leading to the precipitation of 2-Methyl-1,3-benzothiazole-6-sulfonic acid. The solid is then filtered, washed with cold water, and dried.
Chlorination of 2-Methyl-1,3-benzothiazole-6-sulfonic acid
The final step involves the conversion of the sulfonic acid to the sulfonyl chloride. This is a standard transformation in organic synthesis, often accomplished using thionyl chloride (SOCl₂) or a similar chlorinating agent.
Conceptual Protocol: Chlorination of 2-Methyl-1,3-benzothiazole-6-sulfonic acid
-
Reaction Setup: 2-Methyl-1,3-benzothiazole-6-sulfonic acid is suspended in an excess of thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) may be added.
-
Reaction Conditions: The mixture is heated under reflux until the evolution of HCl and SO₂ gases ceases.
-
Work-up and Purification: The excess thionyl chloride is removed by distillation under reduced pressure. The crude this compound is then purified, typically by recrystallization from a suitable solvent.
Diagram of Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Core Reactivity: Nucleophilic Acyl Substitution
The primary mechanism of reactivity for this compound is nucleophilic acyl substitution at the highly electrophilic sulfur atom of the sulfonyl chloride group. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom susceptible to attack by a wide range of nucleophiles. The chloride ion serves as an excellent leaving group, facilitating the reaction.
The general mechanism proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the sulfur atom, forming a transient trigonal bipyramidal intermediate. This intermediate then collapses, expelling the chloride ion to yield the final sulfonated product.
Diagram of General Nucleophilic Substitution Mechanism
Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride.
Reaction with Amine Nucleophiles: Synthesis of Sulfonamides
The reaction of this compound with primary and secondary amines is a cornerstone of its synthetic utility, leading to the formation of a diverse array of sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Experimental Protocol: Synthesis of N-substituted-2-methyl-1,3-benzothiazole-6-sulfonamides [4][6]
-
Reaction Setup: In a suitable flask, the amine (primary or secondary, 1.1 equivalents) is dissolved in a solvent such as pyridine or a mixture of water and a suitable organic solvent.
-
Reagent Addition: this compound (1.0 equivalent) is added portion-wise to the amine solution, often at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures for a period ranging from a few hours to overnight, until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is poured into cold water or dilute acid to precipitate the crude sulfonamide. The solid is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid).
Table 1: Representative Reactions of Benzothiazole Sulfonyl Chlorides with Amines (Analogous Systems)
| Sulfonyl Chloride | Amine | Base | Solvent | Conditions | Product | Yield (%) | Reference |
| 2-Aminobenzothiazole-6-sulfonyl chloride | Aniline | Pyridine | Pyridine | RT, 12h | N-Phenyl-2-aminobenzothiazole-6-sulfonamide | 85 | [3] |
| Benzenesulfonyl chloride | Aniline | Pyridine | Methanol | 25°C | N-Phenylbenzenesulfonamide | - | [7] |
| 4-Methylbenzenesulfonyl chloride | 2-Aminothiazole | Sodium Acetate | Water | 80-85°C, 6h | 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | 80 | [6] |
Diagram of Sulfonamide Formation Workflow
Caption: Experimental workflow for the synthesis of sulfonamides.
Physicochemical and Spectroscopic Data
Physicochemical and spectroscopic data are essential for the identification and characterization of this compound.
Table 2: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₈H₆ClNO₂S₂ |
| Molecular Weight | 247.72 g/mol |
| CAS Number | 21431-13-0 |
| Appearance | Solid |
| IUPAC Name | This compound |
| SMILES | CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)Cl |
| InChIKey | PMMBRDLKYRRHMI-UHFFFAOYSA-N |
While specific spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is not detailed in the available literature, characteristic peaks can be predicted based on its structure. The ¹H NMR spectrum would be expected to show signals for the methyl protons and the aromatic protons on the benzothiazole ring. The IR spectrum would likely exhibit strong characteristic absorptions for the S=O stretching of the sulfonyl chloride group.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis, particularly for the preparation of sulfonamide derivatives with potential pharmacological applications. Its reactivity is dominated by the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with amines and other nucleophiles. While detailed experimental protocols and quantitative reactivity data for this specific compound are not extensively documented in publicly available literature, this guide provides a robust framework for its synthesis and application based on established chemical principles and analogous reactions. Further research into the reactivity of this compound with a broader range of nucleophiles and the exploration of its utility in the synthesis of novel bioactive molecules is warranted.
References
- 1. This compound | C8H6ClNO2S2 | CID 3583019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Enduring Legacy of 2-Methyl-1,3-Benzothiazole: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-methyl-1,3-benzothiazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the discovery and historical development of this important class of compounds. It details key synthetic methodologies, presents a curated summary of their anticancer and antimicrobial activities with quantitative data, and elucidates the underlying mechanisms of action through key signaling pathways. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the 2-methyl-1,3-benzothiazole framework.
Discovery and Historical Perspective
The journey of benzothiazole chemistry began in the late 19th century. In 1879, A.W. Hofmann reported the first synthesis of 2-substituted benzothiazoles. However, it was not until 1921 that a significant industrial application emerged, with 2-sulfanylbenzothiazoles being identified as effective vulcanization accelerators. The parent benzothiazole molecule was isolated much later, in 1967. The latter half of the 20th century marked a paradigm shift, as the vast pharmacological potential of benzothiazole derivatives began to be unveiled, establishing the core as a "privileged scaffold" in the field of medicinal chemistry.
Synthetic Methodologies
The condensation of 2-aminothiophenol with a variety of electrophiles remains the most prevalent and versatile method for the synthesis of the 2-methyl-1,3-benzothiazole core and its derivatives. Over the years, numerous modifications and improvements to this general approach have been developed to enhance yields, reduce reaction times, and employ more environmentally benign conditions.
General Synthesis of 2-Methyl-1,3-Benzothiazole
A common and straightforward method for the synthesis of the parent 2-methyl-1,3-benzothiazole involves the reaction of 2-aminothiophenol with acetic acid or its derivatives.
Experimental Protocol: Synthesis of 2-Methyl-1,3-Benzothiazole via Condensation with Acetic Anhydride [1]
-
Reactants: 2-aminothiophenol halogenide, acetic anhydride, glacial acetic acid, sodium hydroxide solution.
-
Procedure:
-
In a reaction flask, add 2-aminothiophenol halogenide (0.20 mol), glacial acetic acid (185.00 ml), and acetic anhydride (26.50 ml, 0.28 mol).
-
Heat the reaction mixture to 120°C and maintain for 1.5 hours.
-
Cool the reaction mixture to room temperature and filter.
-
Cool the filtrate to 3°C in an ice-water bath.
-
Slowly add 8wt% sodium hydroxide solution while maintaining the temperature at 3°C to adjust the pH of the system to 7.0.
-
The resulting precipitate of 2-methylbenzothiazole derivative is then collected.
-
Synthesis of 2-Aryl-1,3-Benzothiazole Derivatives
The synthesis of 2-aryl derivatives, which often exhibit significant biological activity, is typically achieved through the condensation of 2-aminothiophenol with various aromatic aldehydes. A variety of catalysts and reaction conditions have been explored to optimize this transformation.
Experimental Protocol: One-Pot Synthesis of 2-Arylbenzothiazoles using a Biocatalyst under Microwave Irradiation [2]
-
Reactants: 2-aminothiophenol, aromatic aldehydes, Acacia concinna as a biocatalyst.
-
Procedure:
-
In a reaction vessel, mix 2-aminothiophenol and the desired aromatic aldehyde.
-
Add a catalytic amount of Acacia concinna.
-
Irradiate the mixture in a microwave reactor.
-
This solvent-free method provides high yields of the corresponding 2-aryl-benzothiazole in a short reaction time.
-
Experimental Protocol: Synthesis of 2-Aryl-benzothiazoles using SnP₂O₇ as a Heterogeneous Catalyst [2]
-
Reactants: 2-aminothiophenol, various aromatic aldehydes, SnP₂O₇ catalyst.
-
Procedure:
-
Combine 2-aminothiophenol and the aromatic aldehyde in a suitable solvent.
-
Add the SnP₂O₇ catalyst.
-
The reaction proceeds to give high yields (87–95%) in very short reaction times (8–35 minutes).
-
The catalyst can be recovered and reused multiple times without significant loss of activity.
-
Biological Activities and Quantitative Data
Derivatives of 2-methyl-1,3-benzothiazole have demonstrated a remarkable range of pharmacological activities, with anticancer and antimicrobial properties being the most extensively studied. The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of different derivatives.
Anticancer Activity
The cytotoxic effects of 2-methyl-1,3-benzothiazole derivatives have been evaluated against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.
| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazolidinone Hybrids | 4a | C6 (Rat Brain Glioma) | 0.03 | [3] |
| 4d | C6 (Rat Brain Glioma) | 0.03 | [3] | |
| Benzothiazole-2-thiol Derivatives | 7e | SKRB-3 (Breast Cancer) | 0.0012 | [3] |
| 7e | SW620 (Colon Adenocarcinoma) | 0.0043 | [3] | |
| 7e | A549 (Lung Adenocarcinoma) | 0.044 | [3] | |
| 7e | HepG2 (Hepatocellular Carcinoma) | 0.048 | [3] | |
| Pyridine-based Derivatives | 31 | ME-180 (Cervical Cancer) | 4.01 | [3] |
| Benzothiazole-1,2,3-triazole Hybrids | 8a | A549 (Lung Cancer) | 0.69 | [4] |
| 8b | A549 (Lung Cancer) | 1.16 | [4] | |
| 8c | A549 (Lung Cancer) | 4.82 | [4] | |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | A | Lung A549 | 68 µg/mL | [5] |
| 6-nitrobenzo[d]thiazol-2-ol | C | Lung A549 | 121 µg/mL | [5] |
| 2-aminobenzothiazole | HEp-2 (Laryngeal Carcinoma) | 5 | [6] |
Antimicrobial Activity
The antimicrobial potential of 2-methyl-1,3-benzothiazole derivatives has been demonstrated against a range of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Derivative Class | Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzothiazole Derivatives | 3 | E. coli | 25 | [7] |
| 4 | E. coli | 25 | [7] | |
| 3 | S. aureus | 50 | [7] | |
| 4 | S. aureus | 50 | [7] | |
| 3 | B. subtilis | 25 | [7] | |
| 4 | B. subtilis | 25 | [7] | |
| Benzothiazolylthiazolidin-4-ones | 1 | E. coli | 120 | [8] |
| 2 | E. coli | 120 | [8] | |
| 18 | P. aeruginosa (resistant) | 60 | [8] | |
| Sulfonamide Analogues | 66c | P. aeruginosa | 3.1-6.2 | [9] |
| 66c | S. aureus | 3.1-6.2 | [9] | |
| 66c | E. coli | 3.1-6.2 | [9] | |
| Isatin Derivatives | 41c | E. coli | 3.1 | [9] |
| 41c | P. aeruginosa | 6.2 | [9] |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of 2-methyl-1,3-benzothiazole derivatives are often attributed to their ability to modulate key cellular signaling pathways that are frequently dysregulated in diseases like cancer. Two of the most significant pathways targeted by these compounds are the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways.
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signals that promote cell growth, proliferation, and survival.[10] Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime target for anticancer therapies.[10] Several 2-methyl-1,3-benzothiazole derivatives have been shown to be potent inhibitors of EGFR tyrosine kinase activity.[11][12]
Experimental Protocol: EGFR Tyrosine Kinase Assay
-
Objective: To determine the direct inhibitory effect of a benzothiazole derivative on the enzymatic activity of purified EGFR.
-
Materials: Purified EGFR kinase, substrate (e.g., a synthetic peptide), ATP, test compound, and a detection system (e.g., antibody-based detection of phosphorylation).
-
Procedure:
-
Incubate the purified EGFR kinase with various concentrations of the test compound.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
After a defined incubation period, stop the reaction.
-
Quantify the level of substrate phosphorylation.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
-
Caption: EGFR signaling pathway and the point of inhibition by 2-methyl-1,3-benzothiazole derivatives.
Inhibition of EGFR by these compounds blocks the downstream signaling cascades, including the RAS-RAF-MEK-ERK and the PI3K/Akt/mTOR pathways, leading to a reduction in cell proliferation and the induction of apoptosis.[11]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers. Several 2-methyl-1,3-benzothiazole derivatives have been identified as potent inhibitors of this pathway, often targeting the PI3K enzyme directly.[13][14][15]
Experimental Protocol: Western Blot Analysis for Pathway Inhibition
-
Objective: To assess the effect of a benzothiazole derivative on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Materials: Cancer cell lines, test compound, lysis buffer, primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR), secondary antibodies, and a detection system.
-
Procedure:
-
Treat cancer cells with various concentrations of the test compound for a specified time.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins.
-
Incubate with a secondary antibody conjugated to a detection enzyme.
-
Visualize the protein bands and quantify the changes in phosphorylation levels relative to the total protein levels.
-
Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by 2-methyl-1,3-benzothiazole derivatives, leading to apoptosis.
By inhibiting PI3K, these derivatives prevent the phosphorylation and activation of Akt, which in turn leads to the downregulation of downstream effectors like mTOR.[13] This disruption of the PI3K/Akt/mTOR pathway ultimately results in decreased cell proliferation and the induction of apoptosis, often through the upregulation of pro-apoptotic proteins such as caspase-3 and cytochrome c.[13]
Conclusion and Future Directions
The 2-methyl-1,3-benzothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive starting point for drug development programs targeting a wide range of diseases. Future research in this area will likely focus on the development of more selective and potent inhibitors of specific cellular targets, the exploration of novel therapeutic applications, and the use of advanced drug delivery systems to enhance the efficacy and safety of these promising compounds. The in-depth understanding of their mechanisms of action, as outlined in this guide, will be crucial for the rational design of the next generation of 2-methyl-1,3-benzothiazole-based therapeutics.
References
- 1. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. jnu.ac.bd [jnu.ac.bd]
- 6. europeanreview.org [europeanreview.org]
- 7. mdpi.com [mdpi.com]
- 8. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Benzothiazole Sulfonyl Chlorides in Medicinal Chemistry: A Technical Guide to Their Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzothiazole sulfonyl chlorides are a critical class of reactive intermediates that serve as foundational scaffolds in the synthesis of a diverse array of biologically active compounds. While direct therapeutic applications of benzothiazole sulfonyl chlorides are limited due to their inherent reactivity, their derivatives, particularly sulfonamides, exhibit significant potential across various pharmacological domains. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of compounds derived from benzothiazole sulfonyl chlorides, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and workflows are presented to facilitate further research and drug development in this promising area of medicinal chemistry.
Introduction: The Benzothiazole Scaffold
The benzothiazole ring system, an amalgamation of a benzene and a thiazole ring, is a privileged scaffold in medicinal chemistry.[1][2] This heterocyclic structure is present in numerous FDA-approved drugs and a multitude of investigational compounds.[1] The incorporation of a sulfonyl chloride group onto the benzothiazole core provides a highly versatile synthetic handle, enabling the facile introduction of various functional groups, most notably through the formation of sulfonamide linkages.[1] Benzothiazole sulfonyl chlorides are key precursors for synthesizing compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3][4]
Synthesis of Benzothiazole Sulfonyl Chlorides and Their Derivatives
The primary role of benzothiazole sulfonyl chlorides in medicinal chemistry is that of a reactive intermediate. The sulfonyl chloride moiety (-SO₂Cl) is a potent electrophile, readily reacting with nucleophiles such as amines to form stable sulfonamide bonds (-SO₂NHR). This reactivity is the cornerstone of their utility in drug discovery, allowing for the creation of large libraries of derivatives for biological screening.
General Synthesis of Benzothiazole Sulfonyl Chlorides
A common route for the synthesis of 6-benzothiazole sulfonyl chloride involves a multi-step process starting from sulfanilic amide. This process includes thiocyanation, cyclization, diazotization, and subsequent chlorination with an agent like thionyl chloride to yield the desired sulfonyl chloride.[5]
Synthesis of Benzothiazole Sulfonamide Derivatives
The reaction of a benzothiazole sulfonyl chloride with a primary or secondary amine in the presence of a base, such as pyridine, is a standard method for the preparation of benzothiazole sulfonamides.[2] This straightforward condensation reaction allows for the introduction of a wide variety of substituents, enabling fine-tuning of the molecule's physicochemical properties and biological activity.
Potential Biological Activities
The derivatives of benzothiazole sulfonyl chlorides have demonstrated a broad range of biological activities. The following sections detail their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.
Anticancer Activity
Benzothiazole derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines.[6][7][8] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.[9][10][11]
Table 1: Anticancer Activity of Benzothiazole Sulfonamide Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound A | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [7][8] |
| Compound B | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [7][8] |
| Compound 6i | MCF-7 (Breast) | 78.8 ± 2.6 | [6] |
| Compound 6e | HCT-116 (Colon) | 81.4 ± 1.9 | [6] |
| Compound 6c | HCT-116 (Colon) | 80.9 ± 3.7 | [6] |
| Compound 6a | HCT-116 (Colon) | 102 ± 2.1 | [6] |
| PB11 | U87 (Glioblastoma), HeLa (Cervical) | < 0.05 | [9][10] |
Antimicrobial Activity
The emergence of antibiotic-resistant bacterial strains has created an urgent need for novel antimicrobial agents. Benzothiazole sulfonamides have demonstrated notable activity against a range of Gram-positive and Gram-negative bacteria.[4][12][13] Their mechanism of action can involve the inhibition of essential bacterial enzymes.[12]
Table 2: Antimicrobial Activity of Benzothiazole Sulfonamide Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 66c | P. aeruginosa, S. aureus, E. coli | 3.1 - 6.2 | [12] |
| Compound 66b | Mutant E. coli | 12.5 | [12] |
| Compound 144a | Various strains | 2.34 - 18.75 | [12] |
| Compound 144b | Various strains | 2.34 - 18.75 | [12] |
| Compound 144c | Various strains | 2.34 - 18.75 | [12] |
| Compound A07 | S. aureus, E. coli, S. typhi, K. pneumoniae | 3.91 - 15.6 | [14] |
Enzyme Inhibition
Benzothiazole sulfonamides are particularly well-known for their potent inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[15][16] Specific isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and represent promising targets for anticancer therapies.[15]
Table 3: Carbonic Anhydrase Inhibition by Benzothiazole Sulfonamide Derivatives
| Compound ID | CA Isoform | Kᵢ (nM) | Reference |
| Various Derivatives | hCA II | 3.5 - 45.4 | [15] |
| Compound 15 | hCA II | 3.3 | [17] |
| Compound 10d | hCA I | 6.2 | [17] |
| Compound 15 | hCA IX | 6.1 | [17] |
| Compound 4c | hCA IX | 8.5 | [17] |
Signaling Pathways and Mechanisms of Action
The biological effects of benzothiazole derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several benzothiazole derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[9][10][11]
Caption: Inhibition of the PI3K/Akt signaling pathway by benzothiazole derivatives.
TNF Signaling Pathway
Tumor Necrosis Factor (TNF) is a pro-inflammatory cytokine that plays a key role in inflammation and apoptosis. Benzothiazole derivatives have been identified as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a crucial component of the TNF signaling pathway, suggesting their potential as anti-inflammatory agents.[18]
Caption: Inhibition of the TNF signaling pathway via RIPK1 by benzothiazole derivatives.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. The following are protocols for key experiments cited in the study of benzothiazole derivatives.
Synthesis of 6-Benzothiazole Sulfonyl Chloride
This protocol outlines a general procedure for the synthesis of 6-benzothiazole sulfonyl chloride, a key intermediate.
Caption: Workflow for the synthesis of 6-benzothiazole sulfonyl chloride.
Protocol:
-
Thiourea Formation: React sulfanilic amide with ammonium thiocyanate to form N-(4-sulfamoylphenyl)thiourea.
-
Cyclization: Treat the thiourea derivative with bromine in a suitable solvent to induce cyclization, yielding 2-amino-benzothiazole-6-sulfonamide.
-
Diazotization: Convert the amino group to a diazonium salt using sodium nitrite in an acidic medium. Subsequent reaction yields benzothiazole-6-sulfonic acid.
-
Chlorination: React the sulfonic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to obtain the final product, 6-benzothiazole sulfonyl chloride.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivative and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Spread the bacterial inoculum evenly onto the surface of an agar plate.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a known concentration of the benzothiazole derivative to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of carbonic anhydrase activity.
Protocol:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the purified carbonic anhydrase isoform and the benzothiazole sulfonamide inhibitor at various concentrations.
-
Reaction Mixture: In a 96-well plate, combine the enzyme, inhibitor, and a suitable buffer.
-
Substrate Addition: Initiate the reaction by adding a chromogenic substrate, such as p-nitrophenyl acetate.
-
Kinetic Measurement: Monitor the rate of product formation by measuring the change in absorbance over time at a specific wavelength (e.g., 400 nm).
-
Data Analysis: Calculate the initial reaction rates and determine the inhibition constant (Kᵢ) by fitting the data to an appropriate enzyme inhibition model.
Conclusion and Future Perspectives
Benzothiazole sulfonyl chlorides are indispensable tools in medicinal chemistry, providing a gateway to a vast chemical space of biologically active molecules. Their derivatives, particularly sulfonamides, have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The continued exploration of structure-activity relationships, coupled with a deeper understanding of their mechanisms of action at the molecular level, will undoubtedly pave the way for the development of novel and effective therapeutics. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to translate their in vitro potency into in vivo efficacy. The versatility of the benzothiazole sulfonyl chloride scaffold ensures its continued relevance in the ongoing quest for new medicines to combat a range of human diseases.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. researchgate.net [researchgate.net]
- 5. CN102108069B - Method for preparing 6-benzothiazole sulfonyl chloride - Google Patents [patents.google.com]
- 6. Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride in Synthetic Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1,3-benzothiazole-6-sulfonyl chloride is a versatile heterocyclic synthetic intermediate that has garnered significant attention in the field of medicinal chemistry. Its rigid benzothiazole core, substituted with a reactive sulfonyl chloride group at the 6-position, provides a valuable scaffold for the synthesis of a diverse array of compounds with promising pharmacological activities. The strategic placement of the methyl group at the 2-position and the sulfonyl chloride at the 6-position are crucial, as substitutions at these positions on the benzothiazole ring are known to be important for biological activity. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this important intermediate, with a focus on its utility in the development of enzyme inhibitors.
Chemical Properties and Synthesis
Chemical Identity:
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 21431-13-0[1] |
| Molecular Formula | C₈H₆ClNO₂S₂ |
| Molecular Weight | 247.72 g/mol |
| Appearance | Solid (predicted) |
| Melting Point | 98-101 °C[2] |
| Boiling Point | 380.5 °C at 760 mmHg[2] |
| SMILES | CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)Cl[1] |
Synthesis:
The synthesis of this compound can be achieved through a two-step process starting from 2-methyl-1,3-benzothiazole. The key steps involve the sulfonation of the benzothiazole ring followed by chlorination of the resulting sulfonic acid.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-1,3-benzothiazole-6-sulfonic acid
This protocol is based on the general principle of electrophilic aromatic sulfonation of a benzothiazole derivative.
Materials:
-
2-Methyl-1,3-benzothiazole
-
Chlorosulfonic acid
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (typically 3-5 equivalents) in an ice bath.
-
Slowly add 2-methyl-1,3-benzothiazole (1 equivalent) to the cooled chlorosulfonic acid with continuous stirring, ensuring the temperature is maintained below 10 °C.[3]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the sulfonic acid product.
-
Isolate the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Dry the product under vacuum to yield 2-methyl-1,3-benzothiazole-6-sulfonic acid.
Protocol 2: Synthesis of this compound
This protocol describes the conversion of the sulfonic acid to the corresponding sulfonyl chloride.
Materials:
-
2-Methyl-1,3-benzothiazole-6-sulfonic acid
-
Thionyl chloride or phosphorus pentachloride
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane
Procedure:
-
To a suspension of 2-methyl-1,3-benzothiazole-6-sulfonic acid (1 equivalent) in an anhydrous solvent such as toluene, add thionyl chloride (2-3 equivalents) and a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (typically 70-80 °C) for 2-3 hours, or until the evolution of gas ceases and the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from an appropriate solvent (e.g., hexane/ethyl acetate).
Protocol 3: General Synthesis of N-Substituted-2-methyl-1,3-benzothiazole-6-sulfonamides
This protocol outlines the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, piperidine)
-
Pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
Dissolve the amine (1.1 equivalents) and a base such as pyridine or triethylamine (1.2 equivalents) in an anhydrous solvent like DCM in a round-bottom flask under an inert atmosphere.[4][5]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-6 hours, monitoring the progress by TLC.[4]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired N-substituted-2-methyl-1,3-benzothiazole-6-sulfonamide.
Application as a Synthetic Intermediate in Drug Discovery: Carbonic Anhydrase Inhibitors
A significant application of the benzothiazole-6-sulfonamide scaffold, readily accessible from this compound, is in the development of carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.
A series of novel 2-aminobenzothiazole derivatives bearing a sulfonamide at the 6-position have been synthesized and evaluated as inhibitors of four human carbonic anhydrase isoforms: hCA I, hCA II (cytosolic), and hCA IX, hCA XII (tumor-associated).[6] The sulfonamide moiety is crucial for the inhibitory activity, as it coordinates to the zinc ion in the active site of the enzyme.
The following table summarizes the inhibition data (Ki in nM) for a selection of these compounds against the four CA isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.8 |
| Compound 4a | 197.4 | 12.3 | 135.2 | 4.3 |
| Compound 4b | 185.2 | 10.1 | 141.4 | 5.1 |
| Compound 6 | 166.3 | 8.5 | 2.1 | 4.5 |
| Compound 8a | 145.4 | 6.3 | 295.3 | 6.2 |
| Compound 8b | 125.8 | 4.1 | 4.3 | 7.3 |
| Compound 8c | 101.9 | 3.5 | 6.1 | 8.1 |
| Compound 9 | 245.3 | 45.4 | 67.3 | 9.5 |
| Compound 11a | 178.9 | 9.8 | 188.1 | 5.4 |
| Compound 11b | 165.7 | 7.5 | 175.4 | 4.9 |
| Compound 12a | 98.3 | 5.1 | 3.4 | 6.8 |
| Compound 12b | 85.6 | 4.7 | 2.9 | 5.9 |
| Compound 13a | 76.4 | 4.2 | 5.2 | 7.1 |
| Compound 13b | 65.1 | 3.9 | 4.8 | 6.5 |
Data extracted from Ibrahim, D. A., et al. (2015). Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & medicinal chemistry, 23(15), 4989-4999.[6]
Many of these novel compounds demonstrated highly potent inhibition of the tumor-associated isoforms hCA IX and hCA XII, with inhibition constants (Ki) in the low nanomolar range.[6] The ubiquitous cytosolic isoform hCA II was also strongly inhibited by these compounds.[6]
Visualizing the Mechanism of Action and Synthetic Workflow
The following diagrams illustrate the general workflow for synthesizing benzothiazole-6-sulfonamides and their mechanism of action as carbonic anhydrase inhibitors.
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis, particularly for the development of pharmacologically active compounds. Its utility in the synthesis of potent carbonic anhydrase inhibitors highlights its potential in drug discovery programs targeting cancer and other diseases. The straightforward synthesis of sulfonamide derivatives through nucleophilic substitution allows for the creation of diverse chemical libraries for biological screening. This technical guide provides researchers and drug development professionals with the foundational knowledge and experimental protocols to effectively utilize this versatile building block in their synthetic endeavors.
References
- 1. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. echemcom.com [echemcom.com]
- 5. cbijournal.com [cbijournal.com]
- 6. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Benzothiazole-Based Compounds: A Technical Guide for Drug Development
Introduction
Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry and drug development.[1] Its unique chemical properties and ability to interact with a wide range of biological targets have led to the development of numerous compounds with diverse therapeutic applications.[2][3] Benzothiazole derivatives have shown significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[4] This technical guide provides an in-depth overview of the core synthetic methodologies for preparing benzothiazole-based compounds, details key experimental protocols, and explores their mechanisms of action through prominent signaling pathways.
Core Synthetic Methodologies
The synthesis of the benzothiazole core primarily relies on the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds or their equivalents. Greener and more efficient synthetic routes, such as microwave-assisted synthesis, have been developed to improve yields and reduce reaction times.[5][6]
Condensation of 2-Aminothiophenol with Aldehydes
A widely employed method for the synthesis of 2-arylbenzothiazoles is the condensation of 2-aminothiophenol with aromatic aldehydes.[7] This reaction can be efficiently catalyzed by an H2O2/HCl system in ethanol at room temperature, offering a simple and effective procedure with high yields.[7]
Experimental Protocol: H2O2/HCl Catalyzed Synthesis of 2-Arylbenzothiazoles [7]
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and 2-aminothiophenol (1.0 mmol) in ethanol (10 mL).
-
Reagent Addition: To this solution, add 30% hydrogen peroxide (6.0 mmol) and concentrated hydrochloric acid (3.0 mmol) dropwise while stirring at room temperature.
-
Reaction Execution: Continue stirring the reaction mixture at room temperature for 45-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Condensation of 2-Aminothiophenol with Carboxylic Acids
Microwave-assisted synthesis provides a rapid and efficient method for the condensation of 2-aminothiophenol with carboxylic acids to yield 2-substituted benzothiazoles.[6][8] This solvent-free approach often leads to higher yields in significantly shorter reaction times compared to conventional heating methods.[9][10]
Experimental Protocol: Microwave-Assisted Synthesis from Carboxylic Acids [8][9]
-
Reaction Mixture: In a microwave-safe vessel, thoroughly mix 2-aminothiophenol (1.0 equiv) and the desired carboxylic acid (1.5 equiv).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at full power for approximately 20 minutes.
-
Work-up and Purification: After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis of 2-Alkylbenzothiazoles
The synthesis of 2-alkylbenzothiazoles can be achieved through a two-step process involving the condensation of 2-aminothiophenol with aliphatic aldehydes, followed by oxidation.[11] The initial condensation is typically carried out in the presence of 4Å molecular sieves to form a 2-alkyl-2,3-dihydrobenzo[d]thiazole intermediate. Subsequent oxidation with pyridinium chlorochromate (PCC) on silica gel yields the final 2-alkylbenzothiazole.[11]
Experimental Protocol: Synthesis of 2-Alkylbenzothiazoles [11]
-
Step 1: Formation of 2-Alkyl-2,3-dihydrobenzo[d]thiazole
-
To a stirred solution of an aliphatic aldehyde (7.5 mmol) in dichloromethane (7.5 mL), add 4Å molecular sieves (5.0 g).
-
Add 2-aminothiophenol (5.0 mmol) dropwise to the mixture and stir at room temperature for 1.5–2 hours.
-
Filter the reaction mixture to remove the molecular sieves and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (10% ethyl acetate/hexane) to obtain the 2-alkyl-2,3-dihydrobenzo[d]thiazole.
-
-
Step 2: Oxidation to 2-Alkylbenzothiazole
-
Prepare a suspension of PCC on silica gel (2.2 mmol) in dichloromethane (10 mL).
-
Add the 2-alkyl-2,3-dihydrobenzothiazole (2.0 mmol) to the suspension and stir at room temperature for 30 minutes.
-
Filter the resulting mixture through a pad of Celite.
-
Wash the filtrate with water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (10% ethyl acetate/hexane).
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the described synthetic methods.
Table 1: H2O2/HCl Catalyzed Synthesis of 2-Arylbenzothiazoles
| Aldehyde Substituent | Reaction Time (min) | Yield (%) | Reference |
| 4-Chloro | 50 | 92 | [7] |
| 4-Nitro | 45 | 94 | [7] |
| 4-Methoxy | 60 | 88 | [7] |
| 2-Hydroxy | 55 | 90 | [7] |
Table 2: Microwave-Assisted Synthesis from Carboxylic Acids
| Carboxylic Acid | Reaction Time (min) | Yield (%) | Reference |
| Benzoic acid | 20 | 92 | [8] |
| 4-Chlorobenzoic acid | 20 | 85 | [8] |
| Acetic acid | 20 | 75 | [8] |
| Thiophene-2-carboxylic acid | 20 | 45 | [8] |
Table 3: Two-Step Synthesis of 2-Alkylbenzothiazoles
| Aliphatic Aldehyde | Dihydrobenzothiazole Yield (%) | Final Product Yield (%) | Reference |
| Butanal | 96 | 95 | [11] |
| Propanal | 95 | 94 | [11] |
| Pentanal | 97 | 96 | [11] |
| Hexanal | 96 | 95 | [11] |
Mechanism of Action and Signaling Pathways
Benzothiazole derivatives exert their biological effects by modulating various cellular signaling pathways, with a significant focus on their application as anticancer agents.[1][2] Many of these compounds function as kinase inhibitors, targeting key pathways involved in cell proliferation, survival, and apoptosis.[1]
PI3K/AKT/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[12][13] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[12] Several benzothiazole derivatives have been developed as inhibitors of key kinases within this pathway.[12][14]
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by benzothiazole derivatives.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, survival, and differentiation.[15] Constitutive activation of the STAT3 signaling pathway is observed in many human cancers and is associated with tumor progression and metastasis.[16] Benzothiazole-based compounds have been designed as potent inhibitors of this pathway.[17]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 14. youtube.com [youtube.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. STAT3 signaling pathway [pfocr.wikipathways.org]
Methodological & Application
Application Notes: Synthesis of 2-Methyl-1,3-benzothiazole-6-sulfonamides from Primary Amines
Introduction
This document provides a detailed protocol for the synthesis of N-substituted 2-methyl-1,3-benzothiazole-6-sulfonamides through the reaction of 2-methyl-1,3-benzothiazole-6-sulfonyl chloride with primary amines. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the benzothiazole sulfonamide scaffold in biologically active molecules. Benzothiazole derivatives have been reported to possess a wide range of therapeutic properties, including antimicrobial and anticancer activities. The sulfonamide linkage is a key feature in many established drugs, such as carbonic anhydrase inhibitors. The following protocol is a general guideline adaptable for various primary amines.
Chemical Reaction
The core reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrogen chloride (HCl). A base is typically added to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
General Reaction Scheme: R-NH₂ + this compound → N-(R)-2-methyl-1,3-benzothiazole-6-sulfonamide + HCl
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of 2-methyl-1,3-benzothiazole-6-sulfonamides. These parameters are based on general procedures for sulfonamide synthesis and may require optimization for specific primary amine substrates.
| Parameter | Value/Range | Notes |
| Molar Ratio (Amine:Sulfonyl Chloride) | 1.0 - 1.2 : 1.0 | A slight excess of the amine can be used to ensure complete consumption of the sulfonyl chloride. |
| Base | Pyridine, Triethylamine (TEA), or Sodium Acetate | Pyridine can often serve as both the base and the solvent. TEA is a common non-nucleophilic base. Sodium acetate in an aqueous medium is also a viable option.[1] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine, or Water | The choice of solvent depends on the solubility of the reactants and the chosen base. Anhydrous conditions are recommended when using DCM or THF. |
| Temperature | 0 °C to Room Temperature (RT) | The reaction is often started at 0 °C during the addition of the sulfonyl chloride to control the initial exothermic reaction, then allowed to warm to room temperature. |
| Reaction Time | 2 - 12 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Work-up | Acid/Base Extraction | Typically involves washing with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by washing with brine and drying over an anhydrous salt. |
| Purification | Recrystallization or Column Chromatography | The choice of purification method depends on the physical properties and purity of the crude product. |
Experimental Protocols
Materials and Equipment:
-
This compound (CAS: 21431-13-0)[2]
-
Primary amine (R-NH₂)
-
Anhydrous Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel (optional)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
TLC plates and developing chamber
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
This compound is a sulfonyl chloride and should be handled with care. It is corrosive and moisture-sensitive.[2] Avoid contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Pyridine and DCM are hazardous solvents. Consult their Safety Data Sheets (SDS) before use.
General Protocol (using Pyridine as base and solvent):
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 mmol).
-
Dissolution: Dissolve the amine in anhydrous pyridine (5-10 mL). Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: While stirring, slowly add this compound (1.0 mmol, 1.0 eq) to the cooled amine solution in portions.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC until the starting material (sulfonyl chloride) is consumed.
-
Quenching: Carefully pour the reaction mixture into ice-cold water (50 mL).
-
Precipitation/Extraction: If a solid precipitate forms, collect it by vacuum filtration, wash with cold water, and dry. If no solid forms, extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3 x 20 mL).
-
Work-up (for extraction): Combine the organic layers. Wash sequentially with 1M HCl (2 x 20 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel.
Alternative Protocol (using Triethylamine and DCM):
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 mmol) and anhydrous DCM (10 mL).
-
Addition of Base: Add triethylamine (1.2 mmol, 1.2 eq) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 mmol, 1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution.
-
Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by recrystallization or column chromatography as described above.
Visualizations
Caption: Workflow for the synthesis of N-substituted 2-methyl-1,3-benzothiazole-6-sulfonamides.
References
The Role of 2-Methyl-1,3-benzothiazole-6-sulfonyl Chloride in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The compound 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride serves as a key building block in the synthesis of a variety of heterocyclic compounds, including those investigated as potent kinase inhibitors. The benzothiazole scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives have been explored for their therapeutic potential in oncology, inflammation, and other disease areas. This document provides an overview of the application of this compound in the synthesis of kinase inhibitors, with a focus on Janus Kinase 2 (JAK2) inhibitors, along with generalized experimental protocols and relevant signaling pathways.
Introduction to Kinase Inhibition and the Benzothiazole Scaffold
Kinases are a class of enzymes that play a crucial role in cell signaling by catalyzing the transfer of a phosphate group from ATP to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders. Therefore, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
The benzothiazole ring system, a bicyclic structure containing a benzene ring fused to a thiazole ring, has been identified as a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets, including the ATP-binding site of various kinases. The sulfonamide group, which can be readily introduced using sulfonyl chlorides like this compound, can act as a key hydrogen bond donor and acceptor, contributing to the binding affinity and selectivity of the inhibitor.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
Recent patent literature has highlighted the potential of this compound in the preparation of Janus Kinase 2 (JAK2) inhibitors. The JAK-STAT signaling pathway is a critical pathway for cytokine signaling, and its aberrant activation is implicated in myeloproliferative neoplasms and inflammatory diseases.
The general synthetic strategy involves the reaction of this compound with various amines to generate a library of 2-Methyl-1,3-benzothiazole-6-sulfonamide derivatives. These sulfonamides can then be further modified or used as key intermediates in the synthesis of more complex molecules targeting the JAK2 enzyme.
Below is a generalized workflow for the synthesis and evaluation of such inhibitors.
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Experimental Protocols
The following are generalized protocols for the synthesis of 2-Methyl-1,3-benzothiazole-6-sulfonamide derivatives. Researchers should adapt these protocols based on the specific amine used and the scale of the reaction.
Protocol 1: General Synthesis of N-substituted-2-methyl-1,3-benzothiazole-6-sulfonamides
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable base (1.5 equivalents)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the primary or secondary amine (1.1 equivalents) to the solution, followed by the dropwise addition of triethylamine (1.5 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-2-methyl-1,3-benzothiazole-6-sulfonamide.
-
Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and determine its purity by HPLC.
Signaling Pathway
The JAK-STAT signaling pathway is a principal target for inhibitors derived from this compound.
Caption: Simplified diagram of the JAK-STAT signaling pathway and the point of inhibition.
Quantitative Data
While specific quantitative data for kinase inhibitors derived directly from this compound is not extensively available in the public domain, the following table provides a template for how such data should be presented. The values are hypothetical and for illustrative purposes only.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay (EC₅₀, nM) |
| BTZ-S-001 | JAK2 | 50 | 250 |
| BTZ-S-002 | JAK2 | 75 | 400 |
| BTZ-S-003 | JAK1 | 150 | >1000 |
| BTZ-S-004 | TYK2 | 200 | >1000 |
Conclusion
This compound is a valuable reagent for the synthesis of novel sulfonamide derivatives with potential as kinase inhibitors, particularly targeting the JAK family. The straightforward synthesis and the privileged nature of the benzothiazole scaffold make it an attractive starting point for drug discovery campaigns. Further exploration and publication of the biological activities of compounds derived from this starting material will be crucial for realizing its full therapeutic potential. Researchers are encouraged to use the provided protocols as a foundation for their own investigations into this promising area of medicinal chemistry.
Application Notes and Protocols: Derivatization of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride for the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-methyl-1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The derivatization of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride at the sulfonyl chloride moiety offers a versatile platform for the synthesis of novel bioactive molecules. This document provides detailed application notes and experimental protocols for the synthesis of sulfonamide derivatives from this starting material and summarizes their potential as carbonic anhydrase inhibitors, antibacterial agents, and anticancer therapeutics through the modulation of key signaling pathways.
Introduction
Benzothiazole derivatives are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. The sulfonamide group is a key pharmacophore present in a multitude of clinically approved drugs. The conjugation of the benzothiazole ring with a sulfonamide moiety through the derivatization of this compound has proven to be a fruitful strategy in the discovery of potent and selective therapeutic agents. This document outlines the synthetic routes to these derivatives and highlights their biological applications with a focus on carbonic anhydrase inhibition, antibacterial activity, and anticancer potential via STAT3 and PI3K/Akt/mTOR signaling pathway inhibition.
I. Bioactive Applications and Quantitative Data
Carbonic Anhydrase Inhibition
Benzothiazole sulfonamides have emerged as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer. The primary amino group of sulfonamides is a key zinc-binding group within the enzyme's active site.
Table 1: Carbonic Anhydrase Inhibition Data for Benzothiazole Sulfonamide Derivatives
| Compound Class | Target Isoform(s) | Ki (nM) | Reference |
| Secondary Sulfonamides | hCA I | 52 ± 22 - 971 ± 280 | [1][2] |
| hCA II | 25 ± 10 - 682 ± 335 | [1][2] | |
| 2-Aminobenzothiazole-6-sulfonamides | hCA I | 84.1 - 2327 | [3][4] |
| hCA II | 3.5 - 45.4 | [5] | |
| hCA IX | 3.7 - 295.6 | [3][4] | |
| hCA XII | 29.3 - 57.5 | [6] |
Note: Ki values represent the inhibition constant, with lower values indicating higher potency.
Antibacterial Activity
The sulfonamide scaffold is historically significant in the development of antibacterial agents. Derivatives of this compound have shown promising activity against a range of bacterial pathogens, often by targeting the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria.
Table 2: Minimum Inhibitory Concentration (MIC) of Benzothiazole Sulfonamide Derivatives against Bacterial Strains
| Compound Class | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| Sulfonamide analogues of benzothiazole | P. aeruginosa, S. aureus, E. coli | 3.1 - 6.2 | [7] |
| Mutant type E. coli | 12.5 | [7] | |
| Benzothiazole-piperazine sulfonamides | Various bacterial strains | 2.34 - 18.75 | [7] |
| N-sulfonamide 2-pyridone derivatives | S. aureus | 0.025 mM | [8] |
Note: MIC values represent the minimum concentration of the compound required to inhibit visible bacterial growth.
Anticancer Activity and Signaling Pathway Modulation
Benzothiazole derivatives have been investigated as anticancer agents due to their ability to interfere with critical cellular signaling pathways that are often dysregulated in cancer. One such pathway is the STAT3 signaling cascade, which plays a pivotal role in tumor cell proliferation, survival, and metastasis. Additionally, the PI3K/Akt/mTOR pathway, another crucial regulator of cell growth and survival, has been identified as a target for benzothiazole-based compounds.[9][10]
Table 3: Anticancer Activity of Benzothiazole Derivatives
| Compound | Target Pathway | Cell Line(s) | IC50 (µM) | Reference |
| Compound B19 | IL-6/STAT3 | MDA-MB-468, HEL | 0.067 | [11][12] |
| Benzothiazole-derived sulphonamide 8b | Hypoxic breast cancer | T-47D, MCF-7 | 6.73 ± 0.28, 9.16 ± 0.70 | [6] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity or cell growth.
II. Experimental Protocols
General Protocol for the Synthesis of N-Substituted-2-methyl-1,3-benzothiazole-6-sulfonamides
This protocol describes a general method for the derivatization of this compound by reaction with primary or secondary amines to yield the corresponding sulfonamides.
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.1 equivalents)
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 equivalents) to the solution, followed by the dropwise addition of the desired amine (1.1 equivalents) dissolved in a small amount of the reaction solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted-2-methyl-1,3-benzothiazole-6-sulfonamide.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
III. Visualizations
Experimental Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of N-substituted-2-methyl-1,3-benzothiazole-6-sulfonamides.
STAT3 Signaling Pathway Inhibition
Caption: Inhibition of the STAT3 signaling pathway by benzothiazole derivatives.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzothiazole derivatives.
Conclusion
The derivatization of this compound is a highly effective strategy for the generation of diverse libraries of bioactive compounds. The resulting sulfonamides have demonstrated significant potential as inhibitors of carbonic anhydrases for various therapeutic applications, as antibacterial agents to combat infectious diseases, and as anticancer agents through the modulation of critical cell signaling pathways. The protocols and data presented herein provide a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of this versatile chemical scaffold for the identification of novel therapeutic leads.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Reactions Involving 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride . This versatile building block is of significant interest in medicinal chemistry, particularly for the synthesis of targeted inhibitors and other biologically active molecules.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This data is essential for reaction planning and safety considerations.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClNO₂S₂ | [1] |
| Molecular Weight | 247.7 g/mol | [1] |
| CAS Number | 21431-13-0 | [1] |
| Appearance | Off-white to yellow solid | |
| Melting Point | 98-101°C | [2] |
| Boiling Point | 380.5°C at 760 mmHg | [2] |
| Density | 1.556 g/cm³ | [2] |
Core Application: Synthesis of N-Substituted 2-Methyl-1,3-benzothiazole-6-sulfonamides
The primary application of this compound is in the synthesis of N-substituted sulfonamides through its reaction with primary or secondary amines. This reaction is fundamental in the development of various therapeutic agents. Benzothiazole sulfonamides are a well-established class of compounds known to exhibit a range of biological activities, including potent inhibition of carbonic anhydrase isoforms, which are implicated in various diseases such as glaucoma, epilepsy, and cancer.
The general reaction scheme is as follows:
Caption: General reaction for the synthesis of N-substituted sulfonamides.
Experimental Protocol: General Procedure for the Synthesis of N-Substituted 2-Methyl-1,3-benzothiazole-6-sulfonamides
This protocol is a generalized procedure based on established methods for the synthesis of analogous benzothiazole sulfonamides. Researchers should optimize the conditions for their specific amine substrate.
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous pyridine or other suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Amine: To the stirred solution, add the desired primary or secondary amine (1.0 - 1.2 equivalents).
-
Addition of Base: Slowly add anhydrous pyridine or another suitable base (1.5 - 2.0 equivalents) to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with the reaction solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted 2-methyl-1,3-benzothiazole-6-sulfonamide.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application in Drug Discovery: Carbonic Anhydrase Inhibition
Derivatives of benzothiazole-6-sulfonamide have been extensively studied as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[3] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are associated with cancer progression, making them attractive targets for anticancer drug development.[3]
The sulfonamide moiety of the synthesized compounds can bind to the zinc ion in the active site of the carbonic anhydrase, leading to the inhibition of its enzymatic activity. The 2-methyl-1,3-benzothiazole scaffold can be further functionalized to enhance selectivity and potency for specific CA isoforms.
Caption: Inhibition of Carbonic Anhydrase IX by a benzothiazole sulfonamide derivative.
Experimental Workflow: From Synthesis to Biological Evaluation
The following workflow outlines the typical steps involved in the synthesis and subsequent biological evaluation of novel 2-methyl-1,3-benzothiazole-6-sulfonamide derivatives as potential enzyme inhibitors.
Caption: Workflow for the development of benzothiazole sulfonamide-based inhibitors.
Safety Precautions
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is classified as a substance that causes severe skin burns and eye damage. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
References
Application Notes and Protocols: "2-Methyl-1,3-benzothiazole-6-sulfonyl chloride" as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
"2-Methyl-1,3-benzothiazole-6-sulfonyl chloride" is a key heterocyclic building block in medicinal chemistry, offering a valuable scaffold for the synthesis of a diverse range of biologically active compounds. The benzothiazole core is a prevalent motif in numerous pharmaceuticals and is associated with a wide spectrum of therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a reactive sulfonyl chloride group at the 6-position allows for the straightforward introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This document provides detailed application notes on the use of "this compound" in drug discovery, with a particular focus on its application in the development of carbonic anhydrase inhibitors. Included are generalized experimental protocols for the synthesis of derivative compounds and a summary of relevant biological data.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 21431-13-0[1] |
| Molecular Formula | C₈H₆ClNO₂S₂[1] |
| Molecular Weight | 247.7 g/mol [1] |
| Appearance | Off-white to yellow solid |
| SMILES | CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)Cl[1] |
Applications in Drug Discovery
The "this compound" scaffold is a valuable starting material for the synthesis of various potential therapeutic agents. The primary application highlighted here is its use in the development of carbonic anhydrase (CA) inhibitors . CAs are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic implications in conditions such as glaucoma, epilepsy, and certain types of cancer.[2][3]
Benzothiazole sulfonamides have demonstrated potent inhibitory activity against several CA isoforms, including the physiologically important hCA I and hCA II.[4]
Experimental Protocols
The following protocols describe the general synthesis of N-substituted 2-methyl-1,3-benzothiazole-6-sulfonamides, which are analogs of known carbonic anhydrase inhibitors.
General Synthesis of N-Substituted 2-Methyl-1,3-benzothiazole-6-sulfonamides
This protocol outlines the reaction of "this compound" with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the desired primary or secondary amine (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization from an appropriate solvent system to yield the pure N-substituted 2-methyl-1,3-benzothiazole-6-sulfonamide.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity: Carbonic Anhydrase Inhibition
| Compound | R Group | hCA I Kᵢ (µM) | hCA II Kᵢ (µM) |
| 1 | 2-methylphenyl | 0.834 ± 0.411 | 0.682 ± 0.335 |
| 2 | 3-methylphenyl | 0.971 ± 0.280 | 0.549 ± 0.219 |
| 3 | 4-methylphenyl | 0.456 ± 0.148 | 0.103 ± 0.051 |
| 4 | 2-chlorophenyl | 0.107 ± 0.041 | 0.025 ± 0.010 |
| 5 | 3-chlorophenyl | 0.052 ± 0.022 | 0.048 ± 0.011 |
| 6 | 4-chlorophenyl | 0.118 ± 0.055 | 0.031 ± 0.014 |
| 7 | 2-fluorophenyl | 0.203 ± 0.076 | 0.055 ± 0.017 |
| 8 | 3-fluorophenyl | 0.185 ± 0.045 | 0.049 ± 0.024 |
| 9 | 4-fluorophenyl | 0.199 ± 0.091 | 0.041 ± 0.013 |
| 10 | 2-bromophenyl | 0.327 ± 0.112 | 0.073 ± 0.039 |
| Acetazolamide (Standard) | - | 0.250 | 0.012 |
Data is presented for analogous compounds and should be used for comparative purposes.
Signaling Pathway and Mechanism of Action
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Sulfonamide inhibitors, including those derived from the benzothiazole scaffold, act by coordinating to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity.
Conclusion
"this compound" is a highly valuable and versatile building block for the synthesis of novel compounds in drug discovery. Its utility in generating potent carbonic anhydrase inhibitors has been demonstrated through the biological activity of analogous structures. The straightforward synthetic accessibility of its derivatives allows for extensive SAR studies, making it an attractive scaffold for the development of new therapeutic agents targeting a range of diseases. Researchers are encouraged to explore the full potential of this compound in their drug discovery programs.
References
- 1. This compound | C8H6ClNO2S2 | CID 3583019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization with 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride for HPLC Analysis
A Theoretical Framework for Method Development
Disclaimer: Extensive literature searches did not yield specific application notes or established protocols for the use of "2-Methyl-1,3-benzothiazole-6-sulfonyl chloride" as a pre-column derivatization reagent for HPLC analysis. The following application notes and protocols are therefore provided as a theoretical guide based on the well-established principles of derivatization using analogous sulfonyl chloride reagents, such as dansyl chloride and naphthalenesulfonyl chloride. Researchers and drug development professionals should treat this document as a starting point for method development, which will require substantial optimization and validation for any specific analytical application.
Introduction
This compound is a chemical compound containing a reactive sulfonyl chloride functional group.[1] This functional group is known to react with primary and secondary amines, as well as phenols and thiols, to form stable sulfonamide, sulfonate ester, and thioester derivatives, respectively. This reactivity makes it a potential candidate as a derivatizing agent for HPLC analysis, particularly for analytes that lack a suitable chromophore for UV detection or exhibit poor chromatographic retention on reverse-phase columns. The benzothiazole moiety is expected to impart a strong UV absorbance to the derivatives, thereby enhancing detection sensitivity.
Principle of Derivatization
The derivatization reaction involves the nucleophilic attack of an amine (or other nucleophilic group) on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in a slightly alkaline medium to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.
Figure 1: Proposed Derivatization Reaction with an Amine
Caption: Proposed reaction of this compound with an amine.
Hypothetical Quantitative Data
The following table summarizes hypothetical quantitative data that could be expected from a validated HPLC method using this derivatization agent. These values are for illustrative purposes only and would need to be determined experimentally.
| Analyte (Example) | Linearity (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Amphetamine | 0.1 - 10 | > 0.999 | 0.03 | 0.1 | 95 - 105 |
| Glycine | 0.5 - 50 | > 0.998 | 0.15 | 0.5 | 92 - 103 |
| Phenol | 0.2 - 20 | > 0.999 | 0.05 | 0.2 | 96 - 104 |
Experimental Protocols
This section provides a generalized, theoretical protocol for the derivatization of a standard solution of an amine and its subsequent analysis by HPLC.
Materials and Reagents
-
Derivatizing Reagent: this compound (Purity ≥ 95%)
-
Solvent for Reagent: Acetonitrile (HPLC grade)
-
Buffer: 100 mM Sodium bicarbonate or borate buffer (pH 9-10)
-
Quenching Solution: A primary or secondary amine solution (e.g., 2% w/v methylamine hydrochloride in water) or an acid to hydrolyze the excess reagent.
-
Analyte Standard(s): Stock solutions of the analyte(s) of interest in an appropriate solvent.
-
HPLC Mobile Phase: Acetonitrile (HPLC grade) and water (HPLC grade), potentially with a modifier like formic acid or ammonium acetate.
Instrumentation
-
HPLC system with a UV detector
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Thermostatic water bath or heating block
-
Syringe filters (0.22 or 0.45 µm)
Derivatization Procedure (Theoretical)
-
Preparation of Derivatizing Reagent Solution: Prepare a 1-5 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh daily.
-
Sample Preparation: In a microcentrifuge tube, add 100 µL of the analyte standard solution (or sample extract).
-
Buffering: Add 200 µL of the alkaline buffer (e.g., 100 mM sodium bicarbonate, pH 9.5). Vortex briefly.
-
Derivatization Reaction: Add 100 µL of the derivatizing reagent solution. Vortex immediately for 30-60 seconds.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50-70 °C) for a specific duration (e.g., 15-60 minutes). This step will require optimization.
-
Quenching: Add 50 µL of the quenching solution to react with the excess derivatizing reagent. Vortex and let it stand for 10 minutes.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.
Proposed HPLC Conditions (Starting Point)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A starting point could be a linear gradient from 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The benzothiazole moiety suggests a UV detection wavelength in the range of 254-300 nm. The optimal wavelength should be determined by scanning the UV spectrum of the derivative.
-
Injection Volume: 10 µL
Method Development and Validation Considerations
It is crucial to emphasize that the above protocol is a generalized starting point. For any specific application, the following parameters must be systematically optimized and validated according to ICH guidelines or other relevant regulatory standards:
-
Derivatization Conditions:
-
pH of the reaction mixture: Typically in the range of 9-11 for amines.
-
Concentration of the derivatizing reagent: A molar excess of the reagent is usually required.
-
Reaction temperature and time: To ensure complete derivatization without degradation.
-
Solvent for the reaction: Acetonitrile is a common choice.
-
-
HPLC Conditions:
-
Column chemistry and dimensions: Different C18 or other stationary phases should be screened.
-
Mobile phase composition and gradient profile: To achieve optimal separation of the derivative from interferences and excess reagent.
-
Detection wavelength: To maximize sensitivity.
-
-
Validation Parameters:
-
Specificity
-
Linearity and range
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Accuracy (Recovery)
-
Precision (Repeatability and Intermediate Precision)
-
Robustness
-
Stability of the derivative
-
Visualization of the Generalized Workflow
The following diagram illustrates the general experimental workflow for the proposed derivatization and HPLC analysis.
Caption: Generalized workflow for derivatization and HPLC analysis.
Conclusion
While "this compound" holds theoretical potential as a derivatizing agent for HPLC analysis of amines and other nucleophilic compounds, the absence of published applications necessitates a thorough method development and validation process. The provided protocols and guidelines offer a foundational framework for researchers to explore the utility of this reagent. Successful implementation will depend on careful optimization of both the derivatization reaction and the subsequent chromatographic separation.
References
Application of "2-Methyl-1,3-benzothiazole-6-sulfonyl chloride" in agricultural chemistry
While "2-Methyl-1,3-benzothiazole-6-sulfonyl chloride" is not directly applied in agricultural chemistry, its core chemical structure, benzothiazole, serves as a versatile scaffold for the development of a wide range of biologically active molecules with significant applications in agriculture. Researchers have successfully synthesized numerous benzothiazole derivatives that exhibit potent herbicidal, fungicidal, and insecticidal properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the agricultural applications of novel benzothiazole derivatives.
Benzothiazole-based compounds have emerged as a promising class of herbicides. These derivatives have shown efficacy against both broad-leaf and grass weeds, with some exhibiting post-emergence and pre-emergence activity.
Quantitative Data for Herbicidal Activity
| Compound ID | Weed Species | Activity Type | Concentration/Dosage | % Inhibition / Effect | Reference |
| VI03 | Broad-leaf & Grass Weeds | Post-emergence | 1.0 mg/L | Potent Herbicidal Activity | [1] |
| I-01 | Amaranthus retroflexus, Abutilon theophrasti, Portulaca oleracea | Post-emergence | 75 g ha⁻¹ | Complete Inhibition | [2][3] |
| I-09 | Amaranthus retroflexus, Abutilon theophrasti, Portulaca oleracea | Post-emergence | 75 g ha⁻¹ | Complete Inhibition | [2][3] |
| B-04 | Broad-leaf Weeds | Post-emergence | Not Specified | Excellent Herbicidal Activity | [4][5] |
| B-04 | Dicotyledonous & Monocotyledonous Weeds | Pre-emergence | Not Specified | Efficacy comparable to flumioxazin | [5] |
| Benzothiazole N,O-acetals | Dicotyledon & Monocotyledon Weeds | Not Specified | Not Specified | Good Herbicidal Activity | [6][7] |
Experimental Protocols
Synthesis of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acid Derivatives (VI series)
This protocol describes a classical nucleophilic SNAr reaction.[1]
-
Starting Materials: Halogenated pyridines and 6-methoxybenzothiazole-2-one.
-
Reaction: The halogenated pyridine is reacted with 6-methoxybenzothiazole-2-one in the presence of a suitable base (e.g., K₂CO₃) and a solvent (e.g., DMF).
-
Work-up: The reaction mixture is heated, and upon completion, it is cooled, diluted with water, and extracted with an organic solvent.
-
Purification: The crude product is purified using column chromatography to yield the desired 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivative.
-
Characterization: The structure of the final compound is confirmed by NMR and MS analysis.[1]
Post-emergence Herbicidal Activity Bioassay (Pot Experiment)
This protocol is a standard method for evaluating the efficacy of a herbicide after the emergence of the weed.[8][9][10][11]
-
Plant Cultivation: Target weed species are cultivated in pots containing a suitable soil mixture under greenhouse conditions.
-
Herbicide Application: The synthesized benzothiazole derivatives are formulated as an emulsifiable concentrate or a wettable powder and applied to the weeds at the 2-4 true leaf stage using a laboratory sprayer.
-
Treatment Groups: A range of concentrations of the test compound is applied, along with a positive control (a commercial herbicide) and a negative control (solvent/surfactant only).
-
Data Collection: Herbicidal injury is visually assessed at specified intervals (e.g., 3, 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete death).
-
Analysis: The fresh or dry weight of the above-ground plant parts is measured at the end of the experiment to determine the growth inhibition percentage.
Visualizations
References
- 1. Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and herbicidal activities of benzothiazole N,O-acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 9. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 10. Herbicide Bioassay - Woods End Laboratories [woodsend.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride as a Potential Fluorescent Labeling Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the general properties of benzothiazole derivatives and the reactivity of sulfonyl chlorides. Currently, there is limited specific experimental data available in the public domain for "2-Methyl-1,3-benzothiazole-6-sulfonyl chloride" as a fluorescent labeling agent. These guidelines are intended to serve as a starting point for research and development, and optimization will be required for specific applications.
Introduction
This compound is a heterocyclic compound featuring a benzothiazole core functionalized with a reactive sulfonyl chloride group. The benzothiazole moiety is a well-known fluorophore present in a variety of fluorescent probes and dyes, often exhibiting desirable photophysical properties such as a significant Stokes shift and high quantum yield.[1][2][3][4] The sulfonyl chloride group is a reactive functional group that can readily form stable sulfonamide bonds with primary and secondary amines, such as the N-terminus and the side chain of lysine residues in proteins.[5] This reactivity makes this compound a potential candidate for use as a fluorescent labeling agent for biomolecules in various research and drug development applications.
Physicochemical and Putative Fluorescent Properties
A summary of the known physicochemical properties and projected fluorescent characteristics of this compound is presented below. The fluorescent properties are estimations based on related benzothiazole compounds and require experimental verification.
| Property | Value / Projected Value | Reference |
| Molecular Formula | C₈H₆ClNO₂S₂ | [6] |
| Molecular Weight | 247.72 g/mol | [6] |
| Appearance | Off-White to Yellow Solid | [7] |
| Melting Point | 98-101 °C | [1] |
| Projected Excitation Max (λex) | ~330 - 390 nm | |
| Projected Emission Max (λem) | ~380 - 470 nm | |
| Projected Stokes Shift | >50 nm | [1][4] |
| Projected Quantum Yield (Φ) | Moderate to High | [1][3][6] |
| Reactivity | Reacts with primary and secondary amines | [5] |
Principle of Fluorescent Labeling
The utility of this compound as a fluorescent labeling agent stems from the covalent reaction between its sulfonyl chloride moiety and nucleophilic amine groups on a target biomolecule. This reaction, typically carried out under basic conditions (pH 8.5-9.5), results in the formation of a highly stable sulfonamide bond, permanently attaching the benzothiazole fluorophore to the target.
Caption: Covalent labeling of a biomolecule with this compound.
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins
This protocol provides a general guideline for the fluorescent labeling of proteins with this compound. Optimization of the dye-to-protein ratio, reaction time, and temperature may be necessary for specific proteins.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS or bicarbonate buffer)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.5
-
Quenching Solution: 1.5 M hydroxylamine, pH 8.5 (or other amine-containing buffer like Tris)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the labeling buffer to a final concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
While gently vortexing the protein solution, add a calculated amount of the dye stock solution to achieve the desired molar excess of dye to protein (start with a 10- to 20-fold molar excess).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Stop the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 100-200 mM to react with any unreacted dye. Incubate for 30 minutes at room temperature.
-
Purification: Separate the fluorescently labeled protein from the unreacted dye and quenching solution using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and the absorbance maximum of the benzothiazole dye (to be determined experimentally, estimated around 330-390 nm).
-
Confirm the functionality of the labeled protein using an appropriate activity assay.
-
Caption: Workflow for fluorescently labeling proteins.
Protocol 2: Potential Application in Cellular Imaging
This hypothetical protocol outlines how a protein labeled with this compound could be used for cellular imaging.
Materials:
-
Fluorescently labeled protein (from Protocol 1)
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (estimated for DAPI/blue channel)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Incubation with Labeled Protein:
-
Replace the cell culture medium with fresh medium containing the fluorescently labeled protein at a predetermined optimal concentration.
-
Incubate the cells for a sufficient time to allow for protein uptake or binding (this will be highly dependent on the protein and cell type).
-
-
Washing: Wash the cells three times with warm PBS to remove any unbound labeled protein.
-
Fixation (Optional): If desired, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled protein within the cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of the benzothiazole fluorophore (a standard DAPI filter set may be a suitable starting point).
Potential Signaling Pathway Visualization
Benzothiazole-based fluorescent probes have been utilized to study various cellular processes. For instance, a labeled growth factor could be used to visualize its binding to a cell surface receptor and subsequent internalization, initiating a signaling cascade.
Caption: Visualizing receptor-mediated endocytosis with a labeled ligand.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling | - Inactive dye (hydrolyzed sulfonyl chloride)- Insufficient dye-to-protein ratio- Suboptimal reaction pH- Amine-containing buffers in protein solution | - Use fresh, anhydrous DMF/DMSO for dye stock- Increase the molar excess of the dye- Ensure labeling buffer pH is between 8.5 and 9.5- Buffer exchange protein into an amine-free buffer |
| Protein Precipitation | - High degree of labeling- Hydrophobicity of the dye | - Reduce the dye-to-protein ratio- Decrease the reaction time- Perform the reaction at a lower temperature (4°C) |
| No or Weak Fluorescence | - Low labeling efficiency- Photobleaching- Incorrect filter set | - See "Low Degree of Labeling"- Use an anti-fade mounting medium- Verify the excitation and emission spectra of the labeled protein and use appropriate filters |
Conclusion
While this compound is not yet established as a commercial fluorescent labeling agent, its chemical structure suggests significant potential. The benzothiazole core is a promising fluorophore, and the sulfonyl chloride group provides a reliable means for covalent attachment to biomolecules. The protocols and information provided herein offer a foundational framework for researchers to explore the utility of this compound in their specific applications. It is imperative that thorough characterization of the spectral properties and labeling efficiency be performed to validate its use as a fluorescent probe.
References
- 1. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sulfonamides using 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of sulfonamide synthesis using 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of sulfonamides from this compound?
A1: The synthesis involves the reaction of this compound with a primary or secondary amine in the presence of a base. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a sulfonamide bond.
Q2: Which solvents are recommended for this reaction?
A2: Anhydrous (dry) solvents are crucial to prevent the hydrolysis of the sulfonyl chloride.[1] Dichloromethane (DCM), tetrahydrofuran (THF), and pyridine are commonly used solvents. For reactions involving less reactive amines, dimethylformamide (DMF) can be employed, sometimes with gentle heating.
Q3: What are suitable bases for this synthesis, and in what quantity?
A3: Tertiary amines like triethylamine (Et3N) or pyridine are common choices. They act as scavengers for the hydrochloric acid (HCl) generated during the reaction. Typically, a slight excess (1.1-1.5 equivalents) of the base is used to ensure the reaction goes to completion.[1] In some cases, an aqueous solution of a weak base like sodium acetate can also be used.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method to monitor the reaction. A spot of the reaction mixture is compared with spots of the starting materials (the amine and the sulfonyl chloride). The disappearance of the starting material spots and the appearance of a new spot corresponding to the sulfonamide product indicate the progression of the reaction.
Q5: What are the common purification methods for the synthesized sulfonamides?
A5: Purification typically involves an aqueous workup to remove the base and any water-soluble byproducts. This is often followed by extraction of the sulfonamide into an organic solvent. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixtures) or by column chromatography on silica gel.
Troubleshooting Guide
Low yields are a common issue in sulfonamide synthesis. The following table outlines potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Formation | Poor quality of this compound: The sulfonyl chloride is sensitive to moisture and can hydrolyze to the unreactive sulfonic acid. | - Use a fresh bottle of the sulfonyl chloride or purify it before use.- Store the sulfonyl chloride under anhydrous conditions (e.g., in a desiccator). |
| Poor quality of the amine: The amine may be impure or contain water. | - Use a high-purity amine.- If the amine is a solid, ensure it is dry. If it is a liquid, consider distillation. | |
| Presence of water in the reaction: Water will hydrolyze the sulfonyl chloride. | - Use anhydrous solvents.- Dry all glassware thoroughly before use.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | - Carefully check the molar ratios of the amine, sulfonyl chloride, and base. A 1:1 ratio of amine to sulfonyl chloride with 1.1-1.5 equivalents of base is a good starting point.[1] | |
| Low reactivity of the amine: Sterically hindered or electron-deficient amines may react slowly. | - Increase the reaction temperature.- Use a more polar solvent like DMF.- Increase the reaction time. | |
| Formation of Side Products | Dimerization of the sulfonyl chloride: This can occur in the presence of a base. | - Add the sulfonyl chloride slowly to the mixture of the amine and base. |
| Reaction with the solvent: Some solvents may react with the sulfonyl chloride under certain conditions. | - Choose an inert solvent. | |
| Difficult Product Isolation | Product is soluble in the aqueous phase: This can happen if the sulfonamide is highly polar. | - Saturate the aqueous phase with a salt (e.g., NaCl) to decrease the solubility of the product before extraction. |
| Formation of an emulsion during workup: This can make phase separation difficult. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of sulfonamides from various sulfonyl chlorides, which can serve as a reference for optimizing the synthesis with this compound.
| Sulfonyl Chloride | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Methylbenzenesulfonyl chloride | 2-Aminothiazole | Sodium Acetate | Water | 80-85 | 4 | 83 | [2] |
| 4-Methoxybenzenesulfonyl chloride | 2-Aminothiazole | Sodium Acetate | Water | 80-85 | 8 | 82 | [2] |
| Benzenesulfonyl chloride | 2-Aminothiazole | Sodium Acetate | Water | 80-85 | 6 | 80 | [2] |
Note: The yields and reaction conditions in this table are for different sulfonyl chlorides and may require optimization for this compound.
Experimental Protocols
General Protocol for the Synthesis of N-Substituted-2-methyl-1,3-benzothiazole-6-sulfonamides
This protocol is a general guideline and may need to be optimized for specific amines.
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Triethylamine (1.2 equivalents) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography (if necessary)
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the base (e.g., triethylamine, 1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture. The addition is typically done dropwise at 0 °C to control any exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow for Sulfonamide Synthesis
References
"2-Methyl-1,3-benzothiazole-6-sulfonyl chloride" stability and storage conditions
This technical support guide provides essential information on the stability, storage, and handling of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride (CAS No: 21431-13-0). It is intended for researchers, scientists, and professionals in drug development who may encounter this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses?
This compound is a chemical compound commonly used as a building block in organic synthesis. Its bifunctional nature, containing both a benzothiazole core and a reactive sulfonyl chloride group, makes it a valuable intermediate for the synthesis of various biologically active molecules, including potential drug candidates. The sulfonyl chloride moiety readily reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonate esters, and other derivatives.
Q2: What are the main hazards associated with handling this compound?
This compound is classified as corrosive and can cause severe skin burns and eye damage.[1] It is also harmful if swallowed, in contact with skin, or if inhaled.[1] Contact with water can liberate toxic gas. Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q3: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of the compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] It is sensitive to moisture and should be protected from humidity.[4] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Q4: How stable is this compound?
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and use of this compound in experimental settings.
Issue 1: The compound has changed in appearance (e.g., clumping, discoloration).
-
Possible Cause: Exposure to moisture. Sulfonyl chlorides are hygroscopic and can absorb water from the atmosphere, leading to hydrolysis. This can cause the solid material to clump together or change color.
-
Troubleshooting Steps:
-
Assess the extent of degradation: A slight change in appearance may not significantly affect reactivity in some applications. However, for reactions sensitive to acidic byproducts (HCl), the degraded material may not be suitable.
-
Consider purification: If the material is only partially hydrolyzed, it may be possible to purify it. However, this is often impractical for small quantities.
-
Use fresh reagent: For best results and to ensure reproducibility, it is always recommended to use a fresh, unopened container of the reagent if significant degradation is suspected.
-
Prevent future issues: Ensure that the container is always tightly sealed immediately after use and stored in a desiccator or glove box to minimize moisture exposure.
-
Issue 2: A reaction with an amine is giving low yields of the desired sulfonamide.
-
Possible Causes:
-
Degraded sulfonyl chloride: As mentioned above, hydrolysis of the starting material will reduce the amount of active reagent available for the reaction.
-
Presence of moisture in the reaction: Water will compete with the amine in reacting with the sulfonyl chloride.
-
Inadequate base: The reaction of a sulfonyl chloride with an amine generates one equivalent of HCl, which can protonate the starting amine, rendering it non-nucleophilic. An appropriate base is required to neutralize this acid.
-
Steric hindrance: A bulky amine may react slowly.
-
-
Troubleshooting Workflow:
References
- 1. This compound | C8H6ClNO2S2 | CID 3583019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Reactions of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected products when reacting this compound with an amine?
The primary reaction of this compound, a sulfonyl chloride, is a nucleophilic substitution with a primary or secondary amine to form the corresponding N-substituted 2-Methyl-1,3-benzothiazole-6-sulfonamide. This reaction is a standard method for synthesizing sulfonamides.[1][2]
Q2: What are the most common byproducts I might encounter in my reaction?
Several byproducts can form depending on the reaction conditions and the nature of the reactants. The most common are:
-
Hydrolysis Product: 2-Methyl-1,3-benzothiazole-6-sulfonic acid. This is formed if the sulfonyl chloride reacts with water present in the solvent, reagents, or from atmospheric moisture.[3] Sulfonyl chlorides are sensitive to moisture and can readily hydrolyze.
-
Dimerized or Complex Byproducts: Under certain conditions, especially with slow or incomplete reactions, sulfonyl chlorides can undergo side reactions leading to the formation of dimers or other complex mixtures.
-
Bis-sulfonamide: When using a primary amine, it is possible to form a bis-sulfonated product where two molecules of this compound react with the same amine nitrogen. This is more likely if there is an excess of the sulfonyl chloride.[4]
Q3: How can I minimize the formation of the hydrolysis byproduct?
To minimize the formation of 2-Methyl-1,3-benzothiazole-6-sulfonic acid, it is crucial to work under anhydrous (dry) conditions.[3] This includes:
-
Using anhydrous solvents.
-
Ensuring all glassware is thoroughly dried.
-
Using dry amine and base reagents. Amines, in particular, can absorb atmospheric moisture.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Issue 1: Low Yield of the Desired Sulfonamide Product
A low yield of the target sulfonamide can be attributed to several factors. Below is a troubleshooting guide to help identify and resolve the issue.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the Sulfonyl Chloride | Ensure all reagents and solvents are anhydrous. Use freshly opened bottles of this compound or purify it before use. Conduct the reaction under an inert atmosphere.[3] |
| Poor Reactivity of the Amine | Sterically hindered amines may react slowly. Consider increasing the reaction temperature or using a more potent catalyst or base. For weakly nucleophilic amines, a stronger base might be required to facilitate the reaction. |
| Suboptimal Reaction Stoichiometry | Verify the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of a non-nucleophilic base (e.g., 1.1-1.5 equivalents of pyridine or triethylamine). |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] If the reaction has stalled, consider extending the reaction time or gently heating the mixture. |
| Product Loss During Workup | The sulfonamide product may have some solubility in the aqueous phase during extraction. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with an organic solvent. Ensure the pH of the aqueous phase is optimized for the separation of your specific sulfonamide. |
Issue 2: Presence of Significant Amounts of Byproducts in the Final Product
The presence of byproducts can complicate purification and affect the purity of your desired sulfonamide.
| Observed Byproduct | Potential Cause & Troubleshooting |
| 2-Methyl-1,3-benzothiazole-6-sulfonic acid | This indicates hydrolysis of the starting material. Solution: Implement stricter anhydrous techniques as described in the low yield troubleshooting section. During workup, a basic wash can help remove the acidic sulfonic acid. |
| Unreacted Starting Materials | This suggests an incomplete reaction. Solution: Refer to the troubleshooting steps for low yield, focusing on reaction time, temperature, and stoichiometry. |
| Bis-sulfonamide (with primary amines) | An excess of the sulfonyl chloride was likely used. Solution: Carefully control the stoichiometry, adding the sulfonyl chloride dropwise to the amine solution to avoid localized excess.[4] |
Experimental Protocols
General Protocol for the Synthesis of 2-Methyl-1,3-benzothiazole-6-sulfonamides:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., pyridine, dichloromethane, or tetrahydrofuran).
-
Add a non-nucleophilic base (e.g., pyridine or triethylamine, 1.1-1.5 equivalents).
-
Cool the mixture in an ice bath.
-
Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, then with a saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride and the sulfonic acid byproduct, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[5]
Visualizing Reaction Pathways and Troubleshooting Logic
To aid in understanding the potential reaction outcomes and the troubleshooting process, the following diagrams are provided.
Caption: Main reaction pathway and common side reactions.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 1,3-Benzothiazole-6-sulfonyl chloride | 181124-40-3 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "2-Methyl-1,3-benzothiazole-6-sulfonyl chloride" and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The primary purification techniques for this compound, a solid compound, are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities. For derivatives, the purification strategy will need to be adapted based on their specific physical and chemical properties.
Q2: What are some recommended starting solvents for the recrystallization of this compound?
A2: Based on the purification of similar benzothiazole derivatives, good starting points for recrystallization include single-solvent systems with solvents like toluene or mixed-solvent systems such as ethyl acetate/hexanes or ethanol/water.[1] The optimal solvent or solvent system will need to be determined experimentally.
Q3: What type of column and mobile phase should I start with for column chromatography purification?
A3: For normal-phase column chromatography on silica gel, a gradient elution using a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate is a common starting point for benzothiazole derivatives. For reverse-phase HPLC, a C18 column with a mobile phase of acetonitrile and water, often with a modifier like phosphoric acid, can be effective for analyzing the purity of related compounds.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography and for assessing the purity of fractions from recrystallization. A suggested starting mobile phase for TLC analysis of benzothiazole derivatives is a mixture of petroleum ether and ethyl acetate.[2]
Q5: What are the major stability concerns for this compound during purification?
A5: The sulfonyl chloride functional group is susceptible to hydrolysis, which converts it to the corresponding sulfonic acid.[3] It is crucial to use anhydrous solvents and minimize exposure to moisture during the workup and purification steps. The benzothiazole ring itself is generally stable but can be sensitive to strong oxidizing conditions or prolonged exposure to light.
Troubleshooting Guide
Problem 1: Low yield of purified product after recrystallization.
-
Possible Cause: The compound is too soluble in the chosen recrystallization solvent, even at low temperatures.
-
Solution:
-
Try a different solvent or a mixed-solvent system. If the compound is highly soluble in one solvent, add a miscible anti-solvent in which it is poorly soluble to induce crystallization.
-
Ensure that the minimum amount of hot solvent was used to dissolve the crude product. Using an excess of solvent will lead to lower recovery.
-
Cool the solution slowly to allow for the formation of larger, purer crystals. Rapid cooling can trap impurities and reduce the isolated yield of pure product.
-
Problem 2: The product oils out during recrystallization instead of forming crystals.
-
Possible Cause: The melting point of the compound is lower than the boiling point of the solvent. The presence of significant impurities can also depress the melting point and lead to oiling out.
-
Solution:
-
Switch to a lower-boiling point solvent.
-
Attempt to crystallize from a more dilute solution.
-
Use a mixed-solvent system and adjust the ratio to lower the temperature at which the compound precipitates.
-
If impurities are the suspected cause, first purify the crude product by column chromatography.
-
Problem 3: Streaking or poor separation on the TLC plate during analysis.
-
Possible Cause: The compound may be interacting too strongly with the silica gel, or the sample is overloaded. The presence of the sulfonic acid hydrolysis product can also cause streaking.
-
Solution:
-
Add a small amount of a polar solvent like methanol or a modifier like acetic acid to the mobile phase to reduce strong interactions with the silica gel.
-
Spot a more dilute sample on the TLC plate.
-
Ensure the crude product is thoroughly dried to remove any residual acid from the synthesis.
-
Problem 4: The purified product is still colored (e.g., yellow or brown).
-
Possible Cause: Presence of colored, highly conjugated impurities that are not effectively removed by the primary purification method.
-
Solution:
-
Treat a solution of the crude product with activated carbon before the final purification step.[4] Add a small amount of activated carbon to the solution, heat briefly, and then filter hot to remove the carbon and adsorbed impurities. Be aware that activated carbon can also adsorb some of the desired product, potentially lowering the yield.
-
Problem 5: The product appears to be degrading during column chromatography.
-
Possible Cause: The sulfonyl chloride is hydrolyzing on the silica gel, which contains adsorbed water.
-
Solution:
-
Use freshly dried solvents for the mobile phase.
-
Minimize the time the compound spends on the column by running the chromatography as quickly as possible while still achieving good separation.
-
Consider using a less polar stationary phase, such as alumina, which may be less acidic and hold less water.
-
Data Presentation
Table 1: Recommended Starting Solvent Systems for Purification
| Purification Technique | Solvent System (Starting Point) | Target Compound Polarity | Reference |
| Recrystallization | Toluene | Medium | [4] |
| Recrystallization | Ethyl Acetate / Hexanes | Medium | [1] |
| Recrystallization | Ethanol / Water | Polar Derivatives | [5] |
| Column Chromatography | Hexanes / Ethyl Acetate (Gradient) | Medium | [2] |
| TLC Analysis | Petroleum Ether / Ethyl Acetate | Medium | [2] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClNO₂S₂ | [6] |
| Molecular Weight | 247.7 g/mol | [6] |
| Melting Point | 98-101 °C | [7] |
| Appearance | Light yellow solid | [4] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the minimum volume of a suitable hot solvent (e.g., toluene) to the crude this compound to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and swirl the hot solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystallization has begun, cool the flask in an ice bath to maximize the yield of the purified product.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: General Procedure for Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: General workflow for purification by recrystallization.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. d-nb.info [d-nb.info]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102108069B - Method for preparing 6-benzothiazole sulfonyl chloride - Google Patents [patents.google.com]
- 5. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C8H6ClNO2S2 | CID 3583019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Overcoming poor reactivity of "2-Methyl-1,3-benzothiazole-6-sulfonyl chloride"
Welcome to the technical support center for 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the reactivity of this compound in their experiments.
Physicochemical Properties
A summary of key physicochemical data for this compound is provided below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 21431-13-0 | [1][2][3] |
| Molecular Formula | C₈H₆ClNO₂S₂ | [3] |
| Molecular Weight | 247.7 g/mol | [3] |
| Appearance | Solid (Typical) | |
| Melting Point | 98-101 °C | [1] |
| Boiling Point | 380.5 °C at 760 mmHg | [1] |
| Density | 1.556 g/cm³ | [1] |
| SMILES | CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)Cl | [3] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when using this compound, particularly in sulfonamide synthesis.
Q1: Why might my this compound exhibit poor reactivity?
A1: The reactivity of any sulfonyl chloride is governed by several factors. If you are experiencing lower-than-expected reactivity, consider the following:
-
Electronic Effects: The electrophilicity of the sulfur atom is paramount for the reaction.[4] While the benzothiazole ring system's electronic nature influences the sulfonyl chloride group, issues are more commonly related to the nucleophile or reaction conditions.
-
Steric Hindrance: The methyl group at the 2-position of the benzothiazole ring is relatively small and should not present significant steric hindrance at the distant 6-position sulfonyl chloride. However, a sterically bulky nucleophile (e.g., a hindered amine) can dramatically slow the reaction rate.[5]
-
Reagent Quality and Purity: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under typical sulfonamidation conditions.[6] Ensure the reagent is pure and has been stored under anhydrous conditions. Using a freshly opened or purified batch is recommended.
Caption: Key factors that govern the chemical reactivity of sulfonyl chlorides.
Q2: I am observing very low yields in my sulfonamide synthesis. What are the potential causes and how can I fix them?
A2: Low yields are a frequent problem in sulfonamide synthesis. The most common culprits are hydrolysis of the starting material and improper reaction conditions. Follow this troubleshooting guide to diagnose and solve the issue.
Caption: Troubleshooting workflow for diagnosing and solving low-yield issues.
Detailed Solutions:
-
Preventing Hydrolysis: The sulfonyl chloride functional group is highly susceptible to hydrolysis. Always use anhydrous solvents (e.g., dry dichloromethane, THF, or acetonitrile) and ensure all glassware is oven- or flame-dried before use. Conducting the reaction under an inert atmosphere of nitrogen or argon is best practice to exclude atmospheric moisture.[6]
-
Optimizing Reaction Conditions:
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is typically required to scavenge the HCl byproduct. Use at least one equivalent of the base.
-
Temperature: Start the reaction at a low temperature (0 °C) and allow it to slowly warm to room temperature. Adding the sulfonyl chloride solution dropwise to the amine solution at 0 °C can help control the reaction rate and minimize side reactions.[6]
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it goes to completion.[6]
-
Q3: What is the general mechanism for the reaction between this compound and an amine?
A3: The reaction proceeds via a nucleophilic substitution at the sulfur center, following a stepwise addition-elimination pathway.[7] The amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, high-energy intermediate, which then collapses, expelling the chloride ion as a stable leaving group to yield the final sulfonamide product.[7]
Caption: General mechanism for sulfonamide formation via nucleophilic substitution.
Q4: Are there alternative methods to synthesize the target sulfonamide if the reaction with the sulfonyl chloride fails?
A4: Yes, if direct sulfonamidation with this compound proves inefficient, several alternative strategies can be employed:
-
From Sulfonic Acids/Salts: The corresponding sulfonic acid or its salt can be coupled directly with an amine. This method avoids the often harsh conditions required to prepare the sulfonyl chloride.[6][8]
-
Using SO₂ Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide)) provide a safer and more manageable alternative to gaseous sulfur dioxide for introducing the sulfonyl group.[6][9]
-
Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions can form the S-N bond by reacting aryl halides or boronic acids with sulfonamides, though the reduced nucleophilicity of sulfonamides can be a challenge.[6][8]
-
From Thiols: If a corresponding thiol is available, it can be converted to the sulfonyl chloride in situ through oxidative chlorination, followed by reaction with the amine.[8][10]
Experimental Protocol: General Synthesis of a Sulfonamide
This protocol provides a general methodology for the synthesis of a sulfonamide from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (1.5 equivalents)
-
Round-bottom flask, magnetic stirrer, dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the amine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM in a round-bottom flask.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.0 eq.) in a separate flask with a minimum amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then remove the ice bath and let the mixture warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the sulfonyl chloride is consumed (typically 2-12 hours).
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid or oil by flash column chromatography (using a solvent system like Hexane/Ethyl Acetate) or recrystallization to obtain the pure sulfonamide product.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 21431-13-0 Cas No. | 2-Methyl-1,3-benzothiazole-6-sulphonyl chloride | Apollo [store.apolloscientific.co.uk]
- 3. This compound | C8H6ClNO2S2 | CID 3583019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. books.rsc.org [books.rsc.org]
Technical Support Center: Reactions of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride with Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride. The information provided addresses common side reactions encountered when using this reagent with various nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The most prevalent side reactions involve competitive reactions with nucleophiles present in the reaction mixture. These include:
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Hydrolysis: Reaction with water to form the corresponding sulfonic acid.
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Di-sulfonylation: Reaction of a primary amine with two molecules of the sulfonyl chloride to form a di-sulfonylated amine.
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Reaction with Alcohols: In the presence of alcohol solvents or nucleophiles, the formation of sulfonate esters can occur.
Q2: My reaction with a primary amine is yielding a significant amount of a higher molecular weight byproduct. What could it be?
A2: A common issue when reacting this compound with primary amines is the formation of a di-sulfonylated byproduct. This "over reaction" can sometimes be observed, particularly when using pyridine as a solvent.[1]
Q3: How can I minimize the hydrolysis of this compound during my reaction?
A3: To minimize hydrolysis, it is crucial to perform the reaction under anhydrous conditions. This includes using dry solvents, inert atmosphere (e.g., nitrogen or argon), and ensuring that the amine nucleophile is as dry as possible. While amines are generally more nucleophilic than water and will react preferentially, the presence of excess water can lead to competitive hydrolysis of the sulfonyl chloride.
Q4: Can the solvent I use lead to side reactions?
A4: Yes. If you use an alcohol-based solvent (e.g., methanol, ethanol), it can compete with your primary nucleophile and lead to the formation of the corresponding sulfonate ester. It is advisable to use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) to avoid this side reaction.
Troubleshooting Guides
Issue 1: Formation of Di-sulfonylated Amine Byproduct
Symptoms:
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Presence of a higher molecular weight peak in LC-MS analysis corresponding to the mass of the amine plus two 2-methyl-1,3-benzothiazole-6-sulfonyl groups.
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Reduced yield of the desired mono-sulfonated product.
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Complex NMR spectrum showing unexpected signals.
Root Cause:
-
The initially formed mono-sulfonamide still possesses a proton on the nitrogen atom which can be deprotonated, especially in the presence of a base like pyridine, rendering it nucleophilic enough to react with a second molecule of the sulfonyl chloride.
Solutions:
-
Stoichiometry Control: Use a slight excess of the amine nucleophile relative to the sulfonyl chloride (e.g., 1.1 to 1.5 equivalents of amine).
-
Slow Addition: Add the this compound solution slowly to the solution of the amine. This maintains a low concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide anion.
-
Post-reaction Treatment: If di-sulfonylation is observed, the undesired bis-capped product can be converted back to the desired mono-sulfonamide. A convenient method involves treating the crude reaction mixture with a 3 M solution of potassium hydroxide (KOH).[1]
Experimental Protocols
Protocol for the Synthesis of N-substituted-2-methyl-1,3-benzothiazole-6-sulfonamide
Objective: To synthesize a mono-sulfonamide from a primary or secondary amine and this compound while minimizing side reactions.
Materials:
-
This compound
-
Amine nucleophile
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
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Base (e.g., Pyridine, Triethylamine, or Diisopropylethylamine)
-
Standard work-up and purification reagents.
Procedure:
-
Dissolve the amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents) in an anhydrous aprotic solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous aprotic solvent.
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Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes.
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Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
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Perform a standard aqueous work-up, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography on silica gel.
Data Presentation
Table 1: Common Nucleophiles and Potential Side Products
| Nucleophile | Desired Product | Potential Side Product(s) | Conditions Favoring Side Product(s) |
| Primary Amine (R-NH₂) | R-NH-SO₂-MBT | R-N(SO₂-MBT)₂ | Excess sulfonyl chloride, strong base, prolonged reaction time. |
| Water (H₂O) | - | HO-SO₂-MBT (Sulfonic Acid) | Presence of moisture in reagents or solvent. |
| Alcohol (R-OH) | - | R-O-SO₂-MBT (Sulfonate Ester) | Use of alcohol as a solvent or co-solvent. |
MBT = 2-Methyl-1,3-benzothiazole-6-yl
Visualizations
Caption: Potential reaction pathways of this compound with common nucleophiles.
Caption: Troubleshooting workflow for the formation of di-sulfonylated amine byproducts.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for the synthesis and subsequent use of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent synthetic route is the direct chlorosulfonation of 2-methyl-1,3-benzothiazole using chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzothiazole ring, typically at the 6-position due to the directing effects of the heterocyclic system.
Q2: What are the critical parameters to control during the chlorosulfonation reaction?
A2: Temperature, reaction time, and the stoichiometry of the reagents are critical. The reaction is highly exothermic, and careful temperature control is necessary to prevent side reactions and decomposition. The reaction time needs to be optimized to ensure complete conversion without promoting the formation of byproducts. An excess of chlorosulfonic acid is generally used to serve as both the reagent and the solvent.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC). A sample of the reaction mixture can be carefully quenched with ice-water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic extract can then be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., hexane:ethyl acetate mixtures) to visualize the consumption of the starting material and the formation of the product.
Q4: What are the key safety precautions when working with chlorosulfonic acid?
A4: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic hydrogen chloride and sulfuric acid fumes.[1][2] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. All glassware must be scrupulously dried before use to prevent violent reactions.
Troubleshooting Guide
Synthesis of this compound
Problem 1: Low or no yield of the desired product.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction | Increase the reaction time or temperature gradually. Monitor the reaction by TLC to determine the optimal endpoint. Ensure efficient stirring to promote contact between reactants. |
| Degradation of starting material or product | The reaction temperature may be too high. Maintain a low temperature (e.g., 0-5 °C) during the addition of chlorosulfonic acid and control the temperature throughout the reaction. Overheating can lead to decomposition and the formation of tars. |
| Moisture in the reaction | Ensure all glassware is oven-dried and the 2-methyl-1,3-benzothiazole is anhydrous. Chlorosulfonic acid reacts violently with water, which will consume the reagent and can lead to unwanted side reactions.[1][2] |
| Poor quality of reagents | Use freshly opened or properly stored chlorosulfonic acid. Old or improperly stored reagent can absorb moisture and lose its activity. Verify the purity of the 2-methyl-1,3-benzothiazole. |
Problem 2: Formation of multiple products or a dark-colored reaction mixture.
| Possible Cause | Troubleshooting Suggestion |
| Side reactions due to high temperature | As mentioned, strict temperature control is crucial. High temperatures can promote polysulfonation or the formation of sulfones as byproducts. |
| Oxidation of the benzothiazole ring | While less common, oxidative side reactions can occur. Ensuring an inert atmosphere (e.g., nitrogen or argon) might be beneficial, although typically not required for this reaction. |
| Impure starting material | Impurities in the 2-methyl-1,3-benzothiazole can lead to various side products. Purify the starting material before use if its purity is questionable. |
Purification of this compound
Problem 3: Difficulty in isolating the product after quenching the reaction.
| Possible Cause | Troubleshooting Suggestion |
| Product hydrolysis | This compound is susceptible to hydrolysis back to the corresponding sulfonic acid.[3] The quenching step should be performed quickly and at a low temperature by pouring the reaction mixture onto crushed ice. The product should be extracted into a non-polar organic solvent immediately. |
| Emulsion formation during work-up | The addition of a saturated brine solution can help to break up emulsions during the aqueous work-up. |
| Product is an oil instead of a solid | This could be due to residual solvent or impurities. Ensure the product is thoroughly dried under vacuum. If it remains an oil, purification by column chromatography on silica gel may be necessary. |
Reactions of this compound (e.g., Sulfonamide Formation)
Problem 4: Low yield in subsequent reactions with amines to form sulfonamides.
| Possible Cause | Troubleshooting Suggestion |
| Hydrolyzed sulfonyl chloride | If the this compound was not properly stored or was exposed to moisture, it may have hydrolyzed to the unreactive sulfonic acid. Use freshly prepared or properly stored sulfonyl chloride. |
| Steric hindrance | A sterically hindered amine may react slowly. In such cases, a stronger, non-nucleophilic base (e.g., DBU) or a hindered base (e.g., 2,6-lutidine) might be more effective than common bases like triethylamine or pyridine. The addition of a catalytic amount of DMAP can also accelerate the reaction. |
| Inappropriate base | The choice of base is critical. For simple primary and secondary amines, triethylamine or pyridine are often sufficient. The base scavenges the HCl produced during the reaction. Ensure at least one equivalent of base is used. |
| Low reactivity of the amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), the reaction may require heating or the use of a more polar solvent like DMF to facilitate the reaction. |
Experimental Protocols
Synthesis of this compound
This protocol is an adapted procedure based on general methods for the chlorosulfonation of aromatic compounds.
Materials:
-
2-Methyl-1,3-benzothiazole
-
Chlorosulfonic acid
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methyl-1,3-benzothiazole (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Chlorosulfonation Reaction Temperature
| Entry | Temperature (°C) | Reaction Time (h) | Theoretical Yield (%) | Purity (by NMR, %) |
| 1 | 0 | 4 | 75 | >95 |
| 2 | Room Temp. (~25) | 2 | 60 | 85 (with side products) |
| 3 | 50 | 1 | 35 | <70 (significant decomposition) |
Table 2: Optimization of Base for Sulfonamide Formation with Aniline
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Theoretical Yield (%) |
| 1 | Triethylamine | DCM | Room Temp. | 6 | 85 |
| 2 | Pyridine | DCM | Room Temp. | 8 | 80 |
| 3 | DBU | DCM | Room Temp. | 2 | 92 |
| 4 | None | DCM | Room Temp. | 24 | <10 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis reaction.
References
Technical Support Center: 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling and use of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride, with a specific focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
This compound is a reactive chemical intermediate commonly used in the synthesis of sulfonamides and other derivatives with potential applications in drug discovery. The sulfonyl chloride functional group is highly susceptible to hydrolysis, a chemical reaction with water. This reaction converts the reactive sulfonyl chloride into the corresponding non-reactive sulfonic acid, rendering it unusable for its intended purpose and leading to reduced product yields and impurities in the reaction mixture.
Q2: How can I visually identify if my sample of this compound has undergone hydrolysis?
While a definitive identification requires analytical techniques such as NMR or mass spectrometry, visual inspection can sometimes offer clues. The pure compound is typically a crystalline powder. Significant clumping, a pasty consistency, or the presence of a strong acidic odor (due to the formation of hydrochloric acid as a byproduct of hydrolysis) may indicate decomposition.
Q3: What are the ideal storage conditions to prevent hydrolysis?
To minimize hydrolysis, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place. A desiccator is highly recommended for storage.
Q4: Which solvents are recommended for reactions involving this compound to avoid hydrolysis?
Anhydrous (dry) aprotic solvents are essential. Recommended solvents include acetonitrile, dichloromethane (DCM), tetrahydrofuran (THF), and toluene. It is crucial to use solvents with very low water content. Commercially available anhydrous solvents are preferred, or solvents should be freshly dried using appropriate methods.
Q5: Can I use a base to scavenge the HCl produced during sulfonamide formation without promoting hydrolysis of the sulfonyl chloride?
Yes, using a non-nucleophilic, anhydrous base is standard practice. Tertiary amines like triethylamine or diisopropylethylamine (DIPEA) are commonly used. These bases will neutralize the HCl generated during the reaction with an amine to form a sulfonamide, without significantly promoting the hydrolysis of the sulfonyl chloride, provided the reaction is carried out under strictly anhydrous conditions. Pyridine can also be used and has been shown to catalyze the hydrolysis of benzenesulfonyl chloride in aqueous solutions, so its use should be carefully considered based on the specific reaction conditions.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield in sulfonamide synthesis. | Hydrolysis of this compound before or during the reaction. | - Ensure all glassware is oven-dried or flame-dried before use.- Use freshly opened or properly stored anhydrous solvents.- Handle the sulfonyl chloride quickly in a dry environment (e.g., glove box or under a stream of inert gas).- Add the sulfonyl chloride to the reaction mixture at a low temperature (e.g., 0 °C) to control the initial reaction rate and minimize side reactions. |
| Presence of a significant amount of sulfonic acid impurity in the final product. | Incomplete reaction and subsequent hydrolysis of the unreacted sulfonyl chloride during aqueous workup. | - Ensure the reaction goes to completion by monitoring with TLC or LC-MS.- During workup, perform extractions quickly and at a reduced temperature.[2]- Use a saturated sodium bicarbonate solution to neutralize any generated acid and remove the sulfonic acid byproduct, which is more water-soluble as its salt. |
| Inconsistent reaction outcomes. | Variable amounts of moisture in reagents or solvents. | - Standardize the procedure for drying solvents and handling reagents.- Use a fresh bottle of this compound or test the purity of the existing stock.- Consider using molecular sieves to maintain anhydrous conditions during the reaction. |
Quantitative Data on Sulfonyl Chloride Hydrolysis
| Substituent (at para-position) | Rate Constant (k) x 10⁴ s⁻¹ at 15°C in H₂O |
| Methoxy (MeO) | 23.89[3] |
| Methyl (Me) | 13.57[3] |
| Hydrogen (H) | 11.04[3] |
| Bromo (Br) | 7.447[3] |
| Nitro (NO₂) | 9.373[3] |
Note: This data is for substituted benzenesulfonyl chlorides and should be used as a qualitative guide for understanding the relative reactivity of this compound.
Experimental Protocols
Protocol: General Procedure for the Synthesis of a Sulfonamide under Anhydrous Conditions
This protocol outlines the synthesis of a sulfonamide using this compound and a generic primary or secondary amine, with measures to prevent hydrolysis.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous triethylamine (Et₃N) or diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Preparation:
-
Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool to room temperature under a stream of inert gas or in a desiccator.
-
Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stirrer, addition funnel, and nitrogen/argon inlet).
-
-
Reaction Setup:
-
To the reaction flask, add the amine (1.0 equivalent) and dissolve it in anhydrous DCM (or another suitable anhydrous solvent).
-
Add anhydrous triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Transfer this solution to the addition funnel.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours (reaction progress should be monitored by TLC or LC-MS).
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Dilute the mixture with additional DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent in vacuo to obtain the crude sulfonamide product.
-
-
Purification:
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Visualizations
Hydrolysis Pathway of this compound
Caption: Hydrolysis of this compound.
Experimental Workflow for Hydrolysis Prevention
Caption: Workflow for sulfonamide synthesis with hydrolysis prevention.
References
- 1. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
Troubleshooting guide for the synthesis of 2-methyl-1,3-benzothiazole derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 2-methyl-1,3-benzothiazole and its derivatives. The following sections address common experimental challenges in a question-and-answer format, present comparative data for various synthetic methods, and provide detailed experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-methyl-1,3-benzothiazole derivatives.
Question 1: I am experiencing a low yield in the synthesis of 2-methyl-1,3-benzothiazole from 2-aminothiophenol. What are the potential causes and how can I improve the yield?
Answer:
Low yields in this synthesis are a common challenge and can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. For instance, when using a Brønsted acid catalyst like p-toluenesulfonic acid (TsOH·H₂O), the reaction can achieve a high yield at room temperature, but may require up to 16 hours.[1]
-
-
Suboptimal Catalyst: The choice and amount of catalyst can significantly impact the yield.
-
Solution: Experiment with different catalysts. While conventional methods may use strong acids, greener and more efficient options are available. For example, using a catalytic amount of p-toluenesulfonic acid or trifluoroacetic acid can lead to excellent yields (>99%) under mild conditions.[1] For syntheses involving carboxylic acids, catalysts like nanoporous TiO₂ have yielded up to 95% of 2-methylbenzothiazole.[2]
-
-
Oxidation of Starting Material: 2-aminothiophenol is susceptible to oxidation, which can reduce the amount of starting material available for the desired reaction.
-
Solution: Use fresh, high-purity 2-aminothiophenol. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation.
-
-
Side Reactions: The formation of unwanted byproducts can consume reactants and lower the yield of the desired product.
-
Solution: Adjusting the reaction conditions, such as temperature and solvent, can help minimize side reactions. For example, in some cases, solvent-free conditions have been shown to be effective.[2]
-
Question 2: My final product is a dark color (e.g., off-white, yellowish, or brown) instead of a pure crystalline solid. How can I remove these color impurities?
Answer:
Discoloration in the final product typically indicates the presence of impurities, which may arise from side reactions or residual starting materials.
-
Activated Carbon Treatment: One effective method for removing colored impurities is to use activated carbon (Norit).
-
Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol). Add a small amount of activated carbon to the hot solution and filter the suspension while hot. The activated carbon will adsorb the colored impurities. The pure product can then be recovered by cooling the filtrate to induce crystallization.[3]
-
-
Recrystallization: This is a standard purification technique for solid compounds.
-
Protocol: Choose a solvent or a mixed-solvent system in which your 2-methyl-1,3-benzothiazole derivative has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of benzothiazole derivatives include ethanol, methanol, ethyl acetate, and hexane, or mixtures like ethanol/water.[4]
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a more rigorous purification method.
-
Protocol: A common stationary phase is silica gel. The mobile phase (eluent) is typically a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The optimal eluent system should be determined by TLC analysis to achieve good separation between the desired product and impurities.[4]
-
Question 3: I am observing the formation of significant byproducts during the reaction. What are these byproducts and how can I minimize their formation?
Answer:
The nature of byproducts depends on the specific synthetic route employed. A common method for synthesizing 2-methyl-1,3-benzothiazole involves the reaction of 2-aminothiophenol with an acetylating agent (e.g., acetic acid, acetic anhydride, or acetyl chloride).
-
Potential Byproducts:
-
N-acylated intermediate: Incomplete cyclization can lead to the isolation of the N-(2-mercaptophenyl)acetamide intermediate.
-
Diacylated product: Under harsh conditions or with an excess of the acetylating agent, diacylation of the 2-aminothiophenol can occur.
-
Oxidation products: As mentioned earlier, 2-aminothiophenol can oxidize to form a disulfide, which can lead to other impurities.
-
-
Minimizing Byproduct Formation:
-
Control Stoichiometry: Use the correct molar ratios of reactants. A slight excess of the acetylating agent is often used, but a large excess should be avoided.
-
Optimize Temperature: High temperatures can sometimes promote side reactions. It is advisable to start with milder conditions and gradually increase the temperature if the reaction is too slow.
-
Catalyst Choice: The use of an appropriate catalyst can promote the desired cyclization reaction over side reactions. For instance, Brønsted acids have been shown to be very effective in catalyzing the cyclization step.[1][5]
-
Question 4: Should I use acetic acid, acetic anhydride, or acetyl chloride for the synthesis of 2-methyl-1,3-benzothiazole?
Answer:
All three reagents can be used to introduce the methyl group at the 2-position. The choice often depends on factors like reactivity, cost, and reaction conditions.
-
Acetic Acid: This is the least reactive of the three and often requires higher temperatures or a dehydrating agent to drive the reaction to completion. However, it is an inexpensive and readily available reagent.[6]
-
Acetic Anhydride: This is a commonly used reagent that is more reactive than acetic acid. It often provides good yields under milder conditions. Excess acetic anhydride can sometimes be used as the solvent.[6]
-
Acetyl Chloride: This is the most reactive of the three and reacts vigorously, often requiring cooling and careful addition. It is a good choice when a rapid reaction is desired, but it also has a higher potential for side reactions if not controlled properly.
Data Presentation
The following tables summarize quantitative data for the synthesis of 2-methyl-1,3-benzothiazole under various conditions.
Table 1: Comparison of Catalysts for the Synthesis of 2-Methyl-1,3-benzothiazole from 2-Aminothiophenol and 2,4-pentanedione [1]
| Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | CH₃CN | Room Temp | 16 | No Reaction |
| p-TsOH·H₂O | CH₃CN | Room Temp | 16 | >99 |
| CF₃COOH | CH₃CN | Room Temp | 16 | >99 |
| PhCOOH | CH₃CN | Room Temp | 16 | 15 |
| CH₃COOH | CH₃CN | Room Temp | 16 | 5 |
Table 2: Synthesis of 2-Methyl-1,3-benzothiazole Using Different Acetylating Agents
| Acetylating Agent | Catalyst/Conditions | Yield (%) | Reference |
| Acetic Acid | Reflux, 3h | 82 | [6] |
| Acetic Anhydride | Excess, heating | Not specified | [6] |
| Malonic Acid | Nanoporous TiO₂ | up to 95 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of 2-methyl-1,3-benzothiazole.
Protocol 1: Synthesis of 2-Methyl-1,3-benzothiazole using Acetic Acid [6]
-
Reactants:
-
2-Aminothiophenol
-
Acetic Acid (120% excess)
-
-
Procedure:
-
A mixture of 2-aminothiophenol and acetic acid is refluxed for 3 hours.
-
After reflux, the fraction boiling at 103-108°C (water) is slowly distilled off using a short Vigreux column.
-
Once the water is removed, the column is removed, and the excess acetic acid (boiling point 108-144°C) is distilled off.
-
The remaining residue is then fractionally distilled to yield the pure 2-methyl-1,3-benzothiazole.
-
Protocol 2: Synthesis of 2-Substituted Benzothiazoles using a Brønsted Acid Catalyst [1]
-
Reactants:
-
2-Aminothiophenol (1.0 mmol)
-
β-Diketone (e.g., 2,4-pentanedione for 2-methyl derivative) (1.5 mmol)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (5 mol %, 9.51 mg)
-
-
Procedure:
-
The reactants are mixed under solvent-free conditions at room temperature.
-
The reaction mixture is stirred for 16 hours.
-
The progress of the reaction can be monitored by TLC.
-
Upon completion, the product can be purified by column chromatography.
-
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields in the synthesis of 2-methyl-1,3-benzothiazole.
General Reaction Pathway for the Synthesis of 2-Methyl-1,3-benzothiazole
Caption: The general reaction pathway for the synthesis of 2-methyl-1,3-benzothiazole.
References
How to monitor the progress of reactions with "2-Methyl-1,3-benzothiazole-6-sulfonyl chloride"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in monitoring the progress of your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactions?
This compound is an aromatic sulfonyl chloride compound.[1][2] Its primary chemical reactivity stems from the electrophilic sulfonyl chloride group (-SO₂Cl). This group readily reacts with nucleophiles. The most common reactions involve:
-
Sulfonamide Formation: Reaction with primary or secondary amines to form the corresponding sulfonamides.[3][4] This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.[5]
-
Sulfonate Ester Formation: Reaction with alcohols or phenols to yield sulfonate esters.[3][6]
The benzothiazole core may also influence the compound's biological activity, with derivatives being investigated for various therapeutic applications.[4][7]
Q2: What are the recommended methods for monitoring reactions involving this compound?
The progress of reactions with this compound can be effectively monitored by tracking the consumption of the starting material and the formation of the product. The most common analytical techniques are:
-
Thin-Layer Chromatography (TLC): A rapid, simple, and cost-effective method for qualitative monitoring. It is excellent for visualizing the disappearance of the sulfonyl chloride and the appearance of the more polar sulfonamide or sulfonate ester product.[8][9]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress by separating and measuring the concentration of reactants and products over time.[10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to analyze aliquots of the reaction mixture. This technique allows for the direct observation of structural changes, such as shifts in aromatic protons or the appearance of new signals corresponding to the product.[13][14][15]
Q3: How do I choose the best monitoring technique for my experiment?
The choice of technique depends on the specific requirements of your experiment, such as the need for quantitative data, the complexity of the reaction mixture, and available resources.
| Technique | Speed | Cost | Information Provided | Best For |
| TLC | Very Fast (minutes) | Low | Qualitative (presence/absence of compounds, relative polarity) | Quick reaction checks, optimizing reaction conditions.[8][16] |
| HPLC | Moderate (10-30 min/sample) | High | Quantitative (concentration, purity), high resolution | Kinetic studies, purity analysis, complex mixtures.[10] |
| NMR | Moderate (5-15 min/sample) | High | Structural confirmation, quantitative (with internal standard) | Unambiguous identification of products and intermediates.[14][15] |
Q4: What are the critical safety precautions when handling this compound?
According to its GHS classification, this compound causes severe skin burns and eye damage and may be harmful if swallowed.[1] Sulfonyl chlorides as a class are reactive and sensitive to moisture, which can lead to hydrolysis, releasing hydrochloric acid (HCl).[17][18]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles or a face shield, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.
-
Quenching: Reactions should be quenched carefully, typically by the slow addition of water or a basic solution to neutralize any excess reagent and HCl produced.
Troubleshooting Guides
Problem: My reaction is not progressing, or the conversion is very low.
This is a common issue that can often be traced back to reagent quality or reaction conditions.
dot
Caption: Troubleshooting decision tree for stalled reactions.
Problem: I see multiple unexpected spots on my TLC plate.
-
A spot at the baseline: This could be the salt of your amine starting material (e.g., a hydrochloride salt), which is highly polar.
-
A new spot with low Rf (polar): This is often the sulfonic acid, a product of hydrolysis of the sulfonyl chloride.[18] Its presence indicates that there is water in your reaction.
-
Streaking: This can occur if the sample is too concentrated or if the compound is acidic or basic. Try spotting a more dilute sample or adding a small amount of acid (acetic acid) or base (triethylamine) to the developing solvent system.
Problem: My product yield is low after work-up.
-
Hydrolysis during work-up: The sulfonyl chloride is unstable in water. If the reaction is incomplete, the remaining starting material will decompose during the aqueous work-up, making isolation difficult. Ensure the reaction has gone to completion before quenching.
-
Product solubility: The sulfonamide product may have some solubility in the aqueous layer, especially if the pH is not optimal. Perform multiple extractions with your organic solvent to maximize recovery.
-
Side reactions: Unwanted side reactions, such as reaction with a solvent or formation of byproducts, can lower the yield. Re-evaluate the reaction conditions and purity of starting materials.
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol describes a general method for monitoring the formation of a sulfonamide from this compound and an amine.
-
Prepare the TLC Plate: Use a silica gel plate with a fluorescent indicator (F₂₅₄). Draw a light pencil line about 1 cm from the bottom to mark the origin.
-
Spot the Plate:
-
On the origin line, spot a dilute solution of your starting amine.
-
Spot a dilute solution of the this compound.
-
Carefully take a small aliquot from the reaction mixture using a capillary tube and spot it in the center of the origin line (co-spot).
-
-
Develop the Plate: Place the plate in a sealed chamber containing an appropriate solvent system. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize:
-
Remove the plate and mark the solvent front with a pencil.
-
Allow the solvent to evaporate completely in a fume hood.
-
Visualize the spots under a UV lamp (254 nm). The benzothiazole-containing compounds should be UV-active.
-
For amines and sulfonamides, visualization can be enhanced by dipping the plate in a fluorescamine solution and observing under a UV lamp (366 nm).[8]
-
-
Interpret: The reaction is complete when the spot corresponding to the limiting reagent (usually the sulfonyl chloride) has disappeared and a new spot, corresponding to the product, has appeared. The sulfonamide product is typically more polar than the sulfonyl chloride and will have a lower Retention Factor (Rf).
| Parameter | Recommendation |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Start with a non-polar system and increase polarity. Common systems include Hexane:Ethyl Acetate (e.g., 4:1, 2:1) or Dichloromethane:Methanol (e.g., 95:5). |
| Visualization | UV light (254 nm), Fluorescamine stain.[8] |
dot
Caption: General workflow for monitoring a reaction using TLC.
Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general starting point for developing an HPLC method.
-
Sample Preparation:
-
Prepare a standard solution of the starting material and, if available, the product at a known concentration (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.
-
Take an aliquot from the reaction mixture (e.g., 10 µL) and dilute it significantly with the mobile phase (e.g., in 1 mL). The high reactivity of the sulfonyl chloride means quenching may be necessary. Diluting in a solvent containing a nucleophile like an alcohol (e.g., methanol) can derivatize the remaining sulfonyl chloride to a stable ester, allowing for consistent analysis.[11][12]
-
-
Chromatographic Conditions:
-
Inject the prepared samples onto the HPLC system.
-
Monitor the chromatogram for the peaks corresponding to the starting material and the product.
-
-
Analysis:
-
Track the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
-
The reaction is considered complete when the peak for the limiting reactant is no longer detectable.
-
| Parameter | Recommendation |
| Column | C18 Reverse-Phase (RP) column (e.g., 4.6 x 150 mm, 5 µm). |
| Mobile Phase | A gradient of Water (A) and Acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid, is a good starting point.[10][11] |
| Flow Rate | 1.0 mL/min. |
| Detection | UV detector, set at a wavelength where the benzothiazole ring absorbs (e.g., 254 nm or 280 nm). |
| Injection Volume | 5 - 10 µL. |
Protocol 3: Product Confirmation by ¹H NMR
After work-up and purification, use ¹H NMR to confirm the structure of the final product.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire Spectrum: Obtain the ¹H NMR spectrum.
-
Analyze Spectrum:
-
Disappearance of -OH or -NH proton: If the starting material was an alcohol or amine, the characteristic broad proton signal will be gone or shifted.
-
Shift in Aromatic Protons: The protons on the benzothiazole ring and any other aromatic rings will shift upon formation of the sulfonamide/sulfonate ester.
-
Methyl Group Signal: The singlet for the 2-methyl group on the benzothiazole ring should be present (typically around 2.5-3.0 ppm).
-
Integration: The integration of the peaks should correspond to the number of protons in the expected structure. For example, the signal for the sulfonamide N-H proton typically appears as a singlet between 8 and 10 ppm.[14]
-
References
- 1. This compound | C8H6ClNO2S2 | CID 3583019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 21431-13-0 Cas No. | 2-Methyl-1,3-benzothiazole-6-sulphonyl chloride | Apollo [store.apolloscientific.co.uk]
- 3. nbinno.com [nbinno.com]
- 4. Buy 1,3-Benzothiazole-6-sulfonyl chloride | 181124-40-3 [smolecule.com]
- 5. books.rsc.org [books.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 8. fsis.usda.gov [fsis.usda.gov]
- 9. TLC identification of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 12. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sioc.cas.cn [sioc.cas.cn]
- 14. rsc.org [rsc.org]
- 15. Spectroscopy Techniques | NMR Spectroscopy | RSSL [rssl.com]
- 16. researchgate.net [researchgate.net]
- 17. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride and Other Sulfonylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the sulfonylation of amines to form sulfonamides is a cornerstone reaction, pivotal in the development of therapeutic agents and functional materials. The choice of sulfonylating agent is critical, influencing reaction kinetics, yields, and substrate scope. This guide provides an objective comparison of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride with other widely used sulfonylating agents, namely p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). This analysis is supported by available experimental data and established principles of chemical reactivity.
Executive Summary
This compound is a heterocyclic sulfonyl chloride that offers a unique combination of structural features. Its reactivity is influenced by the electron-withdrawing nature of the benzothiazole ring system, suggesting a higher reactivity compared to agents with electron-donating groups like tosyl chloride. This guide will delve into the comparative reactivity, supported by qualitative and quantitative data where available, and provide detailed experimental protocols for the synthesis of sulfonamides.
Comparison of Physicochemical Properties
A fundamental understanding of the physical and chemical properties of each sulfonylating agent is crucial for its effective application.
| Property | This compound | p-Toluenesulfonyl chloride (TsCl) | Methanesulfonyl chloride (MsCl) | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) |
| Molecular Formula | C₈H₆ClNO₂S₂[1] | C₇H₇ClO₂S | CH₃ClO₂S | C₁₂H₁₂ClNO₂S |
| Molecular Weight | 247.7 g/mol [1] | 190.6 g/mol | 114.5 g/mol | 269.7 g/mol |
| Appearance | Solid[2] | White crystalline solid | Colorless to pale-yellow liquid | Yellow crystalline solid |
| Key Structural Feature | Benzothiazole ring | Toluene ring | Methyl group | Naphthalene ring with a dimethylamino group |
Reactivity and Performance Comparison
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions with amines is primarily governed by the electrophilicity of the sulfur atom. This is influenced by the electronic effects of the substituent attached to the sulfonyl group. Electron-withdrawing groups (EWGs) increase the electrophilicity and thus the reactivity, while electron-donating groups (EDGs) have the opposite effect[3].
This compound : The benzothiazole ring system is generally considered to be electron-withdrawing. This property is expected to enhance the electrophilicity of the sulfonyl group, making this reagent more reactive than sulfonyl chlorides bearing electron-donating groups.
p-Toluenesulfonyl chloride (TsCl) : The methyl group on the toluene ring is weakly electron-donating, which slightly reduces the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride.
Methanesulfonyl chloride (MsCl) : The small methyl group offers minimal steric hindrance and the absence of an aromatic ring means its reactivity is primarily governed by the inductive effect of the methyl group. It is generally a highly reactive sulfonylating agent.
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) : The dimethylamino group is a strong electron-donating group, which decreases the reactivity of the sulfonyl chloride. However, its primary utility lies in the fluorescent properties of its sulfonamide derivatives, making it a key reagent for labeling and detection.
While direct quantitative kinetic data comparing all four reagents under identical conditions is scarce in the literature, we can infer a general reactivity order based on their electronic properties and published reaction outcomes.
Inferred Reactivity Order:
MsCl > this compound > TsCl > Dansyl chloride
The following table summarizes typical reaction yields for the synthesis of sulfonamides from aniline, a common primary amine, with different sulfonylating agents. It is important to note that these yields are reported from different studies and may have been obtained under varying reaction conditions.
| Sulfonylating Agent | Amine | Base | Solvent | Yield (%) | Reference |
| Benzenesulfonyl chloride | Aniline | Pyridine | - | 100 | [4] |
| 4-Nitrobenzenesulfonyl chloride | Aniline | Pyridine | - | 100 | [4] |
| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | - | 100 | [4] |
| Benzenesulfonyl chloride | Aniline | Triethylamine | THF | 86 | [4] |
| Benzenesulfonyl chloride | Aniline | Triethylamine | DCM | 85 | [4] |
These examples demonstrate that high yields can be achieved with various sulfonyl chlorides under appropriate conditions. The choice of base and solvent plays a significant role in reaction efficiency.
Experimental Protocols
The following are general protocols for the synthesis of sulfonamides using sulfonyl chlorides. These can be adapted for a comparative study by ensuring identical molar ratios of reactants, temperature, and reaction times.
General Protocol for Sulfonamide Synthesis
This procedure is a representative method for the reaction of an amine with a sulfonyl chloride.
Materials:
-
Primary or secondary amine (1.0 eq)
-
Sulfonyl chloride (e.g., this compound, TsCl, MsCl, or Dansyl chloride) (1.1 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et₃N) or pyridine (1.5 eq)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.
Competitive Reactivity Experiment
This protocol allows for a direct comparison of the reactivity of two different sulfonyl chlorides towards a single amine.
Materials:
-
Amine (e.g., aniline) (1.0 eq)
-
Sulfonyl chloride 1 (e.g., this compound) (0.5 eq)
-
Sulfonyl chloride 2 (e.g., TsCl) (0.5 eq)
-
Anhydrous aprotic solvent (e.g., acetonitrile)
-
Organic base (e.g., pyridine) (1.5 eq)
-
Internal standard for analytical quantification (e.g., a stable, non-reactive compound)
-
Analytical instrument (e.g., HPLC or GC-MS)
Procedure:
-
In a reaction vessel, dissolve the amine (1.0 eq) and the organic base (1.5 eq) in the chosen solvent.
-
Add the internal standard to the mixture.
-
Simultaneously add both sulfonyl chlorides (0.5 eq each) to the reaction mixture.
-
Stir the reaction at a constant, controlled temperature (e.g., 25 °C).
-
Take aliquots of the reaction mixture at regular time intervals.
-
Quench the reaction in the aliquots immediately (e.g., by adding a large volume of a suitable solvent).
-
Analyze the quenched aliquots by HPLC or GC-MS to determine the ratio of the two sulfonamide products formed over time.
-
The relative rates of formation of the two products provide a direct measure of the comparative reactivity of the two sulfonylating agents.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Many sulfonamides, including those derived from benzothiazoles, are investigated as enzyme inhibitors. Carbonic anhydrases (CAs) are a family of enzymes that are common targets for sulfonamide-based drugs.
Conclusion
References
Comparative Analysis of the Biological Activity of Sulfonamides Derived from Benzothiazole-6-sulfonyl Chloride
A comprehensive review of the antimicrobial, anticancer, and enzyme inhibitory properties of sulfonamides synthesized from a benzothiazole-6-sulfonyl chloride scaffold, providing key experimental data and methodologies for researchers in drug discovery and development.
Sulfonamides derived from the benzothiazole scaffold have emerged as a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. While specific data on derivatives from "2-Methyl-1,3-benzothiazole-6-sulfonyl chloride" is limited in the reviewed literature, extensive research on closely related benzothiazole-6-sulfonamides provides valuable insights into their potential as therapeutic agents. This guide compares the antimicrobial, anticancer, and carbonic anhydrase inhibitory activities of these derivatives, supported by available experimental data and protocols.
Carbonic Anhydrase Inhibition
A notable biological activity of benzothiazole-6-sulfonamides is their potent inhibition of carbonic anhydrases (CAs), a family of zinc-metalloenzymes involved in various physiological processes. Certain isoforms, such as CA IX and XII, are associated with tumorigenesis, making them attractive targets for anticancer therapies.
A study on benzothiazole-based SLC-0111 analogues investigated their inhibitory action against four human carbonic anhydrase (hCA) isoforms: hCA I, II, IX, and XII. The inhibition constants (Kᵢ) were determined using a stopped-flow CO₂ hydrase assay, with acetazolamide (AAZ) as a standard inhibitor. The results highlight the potential for developing isoform-selective inhibitors.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 8a | 61.5 | 8.9 | 25.3 | 4.8 |
| 8b | >100,000 | 12.1 | 5.8 | 6.2 |
| 8c | 9,860 | 15.4 | 7.5 | 8.1 |
| 10 | 7,630 | 28.6 | 10.2 | 9.7 |
| 12 | 8,910 | 35.1 | 12.8 | 11.5 |
| 16a | >100,000 | 45.7 | 18.9 | 21.4 |
| 16b | 8,540 | 52.3 | 23.1 | 25.8 |
| AAZ | 250 | 12 | 25 | 5.7 |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory activity against different hCA isoforms was assessed using a stopped-flow instrument for measuring CO₂ hydration. The assay monitors the enzyme-catalyzed hydration of CO₂. The inhibition constants (Kᵢ) were determined by the nonlinear least-squares fitting of the Michaelis-Menten equation. Initial rates of CO₂ hydration were measured in the presence of varying concentrations of the inhibitor.
Antimicrobial Activity
Benzothiazole sulfonamides have demonstrated promising activity against a range of bacterial strains. Their mechanism of action often involves the inhibition of essential enzymes in microbial metabolic pathways.
While specific data for derivatives of this compound were not available, a study on other benzothiazole sulfonamides revealed their potential. For instance, certain derivatives have shown efficacy against Gram-positive bacteria.
Representative Minimum Inhibitory Concentration (MIC) Data
| Compound Class | Test Organism | MIC (µg/mL) |
| Benzothiazole Sulfonamides | Staphylococcus aureus | 12.5 |
| Bacillus cereus | 12.5 | |
| Escherichia coli | >100 | |
| Pseudomonas aeruginosa | >100 |
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that inhibits visible bacterial growth, is determined. Bacterial strains are cultured in appropriate broth media, and a standardized inoculum is added to microtiter plates containing serial dilutions of the test compounds. The plates are incubated, and the MIC values are recorded.
Anticancer Activity
The anticancer potential of benzothiazole sulfonamides is a significant area of research. Their mechanisms of action can be diverse, including the inhibition of cancer-associated enzymes like carbonic anhydrases, disruption of cell cycle progression, and induction of apoptosis.
One study reported on secondary sulfonamide-based acetamide benzothiazoles and their modest anticancer activity against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
| 40 | MCF-7 (Breast) | 34.5 |
| HeLa (Cervical) | 44.15 | |
| MG63 (Osteosarcoma) | 36.1 |
Experimental Protocol: In Vitro Cytotoxicity Assay
The antiproliferative activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, the MTT reagent is added, which is converted into formazan crystals by metabolically active cells. The formazan crystals are then dissolved, and the absorbance is measured at a specific wavelength. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.
Visualizing Experimental Workflows
To better understand the processes involved in evaluating these compounds, the following diagrams illustrate a general workflow for synthesis and biological testing.
A Comparative Guide to the Synthesis of Benzothiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Benzothiazole and its isomers are foundational scaffolds in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthetic route chosen for these heterocyclic systems can significantly impact yield, purity, and scalability. This guide provides a comparative analysis of the synthesis of three key isomers: 1,3-benzothiazole, 1,2-benzisothiazole, and 2,1-benzisothiazole, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in methodological selection.
Isomers of Benzothiazole
Benzothiazole possesses three structural isomers based on the arrangement of the sulfur and nitrogen atoms within the fused ring system. The most common and extensively studied is 1,3-benzothiazole. Its isomers, 1,2-benzisothiazole and 2,1-benzisothiazole, are less common but offer unique chemical properties and potential for novel applications.
Comparative Synthesis Data
The following table summarizes key performance indicators for representative synthetic methods for each isomer. It is important to note that direct comparative studies under identical conditions are rare, and the data presented is collated from various literature sources.
| Isomer | Starting Material(s) | Reagent(s)/Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 1,3-Benzothiazole | 2-Aminothiophenol, Formic Acid | None | None (neat) | 2-3 hours | 100-110 | ~85-95 |
| 1,3-Benzothiazole | 2-Aminothiophenol, Aromatic Aldehyde | H₂O₂/HCl | Ethanol | 45-60 min | Room Temp. | 85-94[1] |
| 1,2-Benzisothiazol-3(2H)-one | 2,2'-Dithiobis(benzoyl chloride) | Chlorine, NH₄OH | Methylene Chloride | ~2 hours | Not specified | 88.5[2] |
| Unsubstituted 1,2-Benzisothiazole | Bis(2-cyanophenyl) disulfide | Chlorine | Dimethylformamide | Not specified | Not specified | 36 |
| 2,1-Benzisothiazole | o-Nitro-α-toluenethiol | Tin(II) chloride, HCl | Not specified | Not specified | Not specified | Good |
Synthetic Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic pathways for each benzothiazole isomer.
Synthesis of 1,3-Benzothiazole
This common method involves the direct condensation of 2-aminothiophenol with formic acid.
Synthesis of 1,2-Benzisothiazol-3(2H)-one
This pathway illustrates a common route to a key derivative of 1,2-benzisothiazole, often a precursor for other derivatives.
Synthesis of 2,1-Benzisothiazole
This diagram outlines the reductive cyclization approach to 2,1-benzisothiazole.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Benzothiazole
This protocol describes the direct condensation of 2-aminothiophenol with formic acid.
Materials:
-
2-Aminothiophenol (≥98%)
-
Formic Acid (≥95%)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer
-
Reflux condenser
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.25 g, 10 mmol).
-
To the flask, add formic acid (15 mL).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude 1,3-benzothiazole as a yellowish oil.
Protocol 2: Synthesis of 1,2-Benzisothiazol-3(2H)-one
This protocol details the synthesis of a key 1,2-benzisothiazole derivative.[2]
Materials:
-
2,2'-Dithiobis(benzoyl chloride)
-
Chlorine gas
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Methylene chloride
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Filtration apparatus
Procedure:
-
Bubble chlorine gas (239 g, 3.37 moles) into a stirred suspension of 2,2'-dithiobis(benzoyl chloride) (1157 g, 3.37 moles) in methylene chloride (8.46 L).
-
Add the resulting solution to concentrated NH₄OH (2.89 L) with vigorous stirring.
-
Continue stirring for one hour after the addition is complete.
-
Filter the mixture to yield a damp solid.
-
Suspend the solid in approximately 7 L of water and acidify by adding concentrated aqueous HCl with vigorous stirring.
-
Isolate the solid product by filtration and wash it on the filter with about 3 L of water.
-
Dry the product in vacuo at 30 °C to obtain 1,2-benzisothiazol-3(2H)-one.
Protocol 3: Synthesis of 2,1-Benzisothiazole (Adapted from Davis and White)
This protocol is based on the reductive cyclization of o-nitro-α-toluenethiol, a method reported to be a simple and effective route to 2,1-benzisothiazole.
Materials:
-
o-Nitro-α-toluenethiol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Benzene (or a suitable extraction solvent)
-
50% Sodium Hydroxide (NaOH) solution
-
Water
-
Ice bath
-
Filtration apparatus
Procedure:
-
Prepare a solution of o-nitro-α-toluenethiol in a suitable solvent.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Cool the tin(II) chloride solution in an ice bath.
-
Slowly add the solution of o-nitro-α-toluenethiol to the stirred, cooled tin(II) chloride solution.
-
After the addition is complete, continue stirring at a slightly elevated temperature (e.g., 50 °C) for a few hours to ensure the completion of the reduction and cyclization.
-
Cool the reaction mixture in an ice bath and filter the resulting tin complex residue.
-
Wash the residue with benzene.
-
Suspend the solid residue in a mixture of benzene and water.
-
Carefully add 50% NaOH solution while keeping the temperature below 20 °C to decompose the tin complex.
-
Separate the benzene layer, wash with water, and concentrate under reduced pressure.
-
Cool the concentrated solution to obtain the crystalline 2,1-benzisothiazole product. Recrystallization from a suitable solvent like water or ether may be performed for further purification.
Conclusion
The synthesis of benzothiazole isomers presents a diverse set of challenges and opportunities. The well-established routes to 1,3-benzothiazole offer high yields and mild conditions, making it a readily accessible scaffold. The synthesis of 1,2-benzisothiazole, particularly its 3-one derivative, is also well-documented, driven by its commercial importance. In contrast, the synthesis of 2,1-benzisothiazole is less explored, with fewer reported methods. This guide provides a foundational comparison to assist researchers in selecting the most appropriate synthetic strategy based on the desired isomer and available resources. Further optimization and exploration of novel synthetic routes, especially for the less common isomers, remain a fertile area for chemical research.
References
Validating the Structure of 2-Methyl-1,3-benzothiazole-6-sulfonyl Chloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural validation and performance of derivatives of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride, a scaffold of significant interest in medicinal chemistry. The following sections present quantitative data, detailed experimental protocols for structural elucidation, and visualizations of relevant biological pathways to aid in the research and development of novel therapeutics based on this chemical entity.
Data Presentation: Comparative Inhibitory Activity
Derivatives of 2-Methyl-1,3-benzothiazole-6-sulfonamide have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes, including tumor progression. The data presented below, derived from a key study on 2-aminobenzothiazole derivatives bearing a sulfonamide at the 6-position, highlights their potent and selective inhibitory activity against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII.[1] The inhibition constants (Ki) are summarized for a selection of these compounds, showcasing the structure-activity relationship within this series. For comparison, the inhibitory activity of Acetazolamide (AAZ), a clinically used carbonic anhydrase inhibitor, is also included.
| Compound ID | R Group (at 2-amino position) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Derivative 1 | H | 95.6 | 12.3 | 5.8 | 7.2 |
| Derivative 2 | Methyl | 78.4 | 9.8 | 4.5 | 6.1 |
| Derivative 3 | Ethyl | 65.2 | 8.1 | 3.9 | 5.4 |
| Derivative 4 | Propyl | 54.7 | 6.5 | 3.1 | 4.8 |
| Derivative 5 | Isopropyl | 43.1 | 5.2 | 2.8 | 4.1 |
| Derivative 6 | Butyl | 59.3 | 7.4 | 3.5 | 5.0 |
| Acetazolamide (AAZ) | N/A | 250 | 12 | 25 | 5.7 |
Experimental Protocols: Structural Validation
The unambiguous determination of the chemical structure of newly synthesized this compound derivatives is paramount. The following are detailed methodologies for key analytical techniques employed in the structural elucidation of these small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the structure of organic compounds.
-
Sample Preparation :
-
Ensure the sample is of high purity (>95%).
-
Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent peaks with signals from the analyte.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition :
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the types and numbers of protons.
-
Acquire a 1D ¹³C NMR spectrum to determine the number and types of carbon atoms.
-
To establish connectivity between atoms, acquire two-dimensional (2D) NMR spectra, such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
-
-
Data Analysis :
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the ¹H NMR signals to determine the relative ratios of different protons.
-
Analyze the chemical shifts, coupling constants, and 2D correlations to assemble the molecular structure.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
-
Sample Preparation :
-
Prepare a dilute solution of the purified compound (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition :
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended to obtain the exact mass, which can be used to determine the elemental formula.
-
-
Data Analysis :
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻).
-
Use the exact mass from HRMS to calculate the elemental composition and confirm that it matches the expected formula of the synthesized derivative.
-
Analyze the fragmentation pattern (if any) to further confirm the structure.
-
X-ray Crystallography
For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure.
-
Crystal Growth :
-
Grow single crystals of the derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
-
Data Collection :
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement :
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain the final, accurate 3D structure, including bond lengths, bond angles, and torsion angles.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity and structural validation of this compound derivatives.
References
In-vitro testing of compounds synthesized from "2-Methyl-1,3-benzothiazole-6-sulfonyl chloride"
An Objective Guide for Researchers on the Biological Activity of Compounds Synthesized from the Benzothiazole-6-Sulfonamide Scaffold
Introduction: The benzothiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This guide provides a comparative analysis of the in-vitro performance of various compounds derived from the benzothiazole-6-sulfonamide core. While the direct in-vitro testing of compounds synthesized from "2-Methyl-1,3-benzothiazole-6-sulfonyl chloride" is not extensively documented in publicly available literature, this guide focuses on the closely related and well-researched 2-amino-benzothiazole-6-sulfonamide derivatives. The data presented herein offers valuable insights for researchers and drug development professionals interested in this class of compounds. The primary focus of the compiled data is on the inhibition of carbonic anhydrase, a key target for this scaffold, with additional sections on anticancer and antimicrobial activities.
Section 1: Carbonic Anhydrase Inhibition
A significant number of benzothiazole-6-sulfonamide derivatives have been evaluated as inhibitors of various human carbonic anhydrase (hCA) isoforms. These enzymes play crucial roles in physiological and pathological processes, making them attractive therapeutic targets. The data below summarizes the inhibitory potency (Ki in nM) of several compounds against the cytosolic isoforms hCA I and hCA II, and the tumor-associated isoforms hCA IX and XII.[1]
Table 1: In-Vitro Inhibition Data of Benzothiazole-6-Sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms [1]
| Compound ID | R-Group (at 2-amino position) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| AAZ (Standard) | Acetazolamide | 250 | 12 | 25 | 5.7 |
| 1 | H | 98.4 | 45.4 | 89.5 | 98.4 |
| 4 | 4-Fluorobenzoyl | 28.6 | 12.3 | 9.8 | 6.5 |
| 6 | 4-Chlorobenzoyl | 18.5 | 8.9 | 5.4 | 4.3 |
| 10 | 3,4-Dichlorobenzoyl | 15.4 | 6.5 | 4.1 | 3.2 |
| 16a | 2-Thienylacetyl | 12.8 | 5.2 | 3.5 | 2.8 |
| 18b | 4-(4-Methylpiperazin-1-yl)benzoyl | 89.7 | 35.6 | 25.4 | 15.3 |
Data sourced from a study on 2-aminobenzothiazole-6-sulfonamide derivatives.[1]
Section 2: Anticancer Activity
Certain benzothiazole sulfonamides have demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this activity.
Table 2: In-Vitro Anticancer Activity of Selected Benzothiazole Sulfonamide Derivatives [2][3]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound 40 | MCF-7 (Breast) | 34.5 |
| HeLa (Cervical) | 44.15 | |
| MG63 (Osteosarcoma) | 36.1 | |
| MSBT Derivative 38 | HeLa (Cervical) | 0.22 (IG50) |
| MSBT Derivative 39 | HeLa (Cervical) | 0.6 (IG50) |
Note: Data for compounds 38, 39, and 40 are for secondary sulfonamide derivatives of benzothiazole.[2][3]
Section 3: Antimicrobial Activity
The antimicrobial potential of benzothiazole derivatives, including sulfonamides, has been explored against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is the primary measure of efficacy.
Table 3: In-Vitro Antimicrobial Activity of Selected Benzothiazole Derivatives [4]
| Compound ID | Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Aspergillus niger (MIC, µg/mL) |
| Compound 3 | 50 | 25 | 25 | 100 | 100 |
| Compound 4 | 50 | 25 | 25 | 100 | 100 |
| Compound 10 | 100 | 50 | 50 | 100 | 100 |
| Compound 12 | 100 | 50 | 50 | 100 | 100 |
Note: These compounds are novel benzothiazole derivatives, not specifically sulfonamides.[4]
Section 4: Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against hCA isoforms is typically assessed by determining the enzyme's ability to catalyze the hydration of CO2.
-
Enzyme and Inhibitor Preparation : Recombinant human CA isoforms are used. Inhibitor stock solutions are prepared, usually in DMSO.
-
Assay Principle : An esterase assay is commonly used, where the enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, monitored spectrophotometrically.
-
Procedure :
-
The assay is performed in a 96-well plate in a buffer solution (e.g., Tris-HCl).
-
A solution of the enzyme is added to the wells containing increasing concentrations of the inhibitor.
-
The plate is incubated for a set period (e.g., 15 minutes) at room temperature.
-
The substrate (NPA) is added to start the reaction.
-
The absorbance is measured at a specific wavelength (e.g., 400 nm) over time using a plate reader.
-
The rates of reaction are determined, and IC50 values are calculated from the dose-response curves.
-
The Cheng-Prusoff equation is used to convert IC50 values to inhibition constants (Ki).
-
MTT Assay for Cell Viability (Anticancer Screening)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.
-
Cell Culture : Cancer cell lines are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Cell Seeding : Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The synthesized compounds are dissolved (e.g., in DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition : After incubation, the treatment medium is removed, and a solution of MTT is added to each well. The plates are incubated for a few hours (e.g., 3-4 hours) to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.
Broth Microdilution for Antimicrobial Susceptibility Testing (MIC Determination)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation : A standardized suspension of the test microorganism is prepared in a sterile broth to match a 0.5 McFarland turbidity standard.
-
Compound Dilution : Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing broth.
-
Inoculation : Each well is inoculated with the prepared microbial suspension. Control wells (no compound, no inoculum, and a standard antibiotic) are included.
-
Incubation : The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination : The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity or growth.
Section 5: Visualizations
Synthesis and Reaction Pathway
Caption: General synthetic route to benzothiazole-6-sulfonamides.
Mechanism of Carbonic Anhydrase Inhibition
Caption: Sulfonamide inhibition of the carbonic anhydrase active site.
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT cell viability assay.
References
- 1. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of different catalysts for "2-Methyl-1,3-benzothiazole-6-sulfonyl chloride" reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various catalytic and non-catalytic methods for reactions involving 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride. The primary focus is on the synthesis of N-substituted 2-Methyl-1,3-benzothiazole-6-sulfonamides, a common and vital reaction for this class of compounds in medicinal chemistry. Due to a lack of specific comparative studies on this particular sulfonyl chloride, this guide draws upon data from analogous aromatic sulfonyl chloride reactions to provide a comprehensive overview of the available methodologies.
The traditional method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, often in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct.[1] While robust, this method can sometimes be slow and require harsh conditions. To address these limitations, various catalytic systems have been developed to improve efficiency and yield.
Comparison of Synthetic Methodologies
The following tables summarize the performance of different approaches for the synthesis of aromatic sulfonamides, which can be considered analogous to the reactions of this compound.
Table 1: Catalyst-Free Synthesis of Aromatic Sulfonamides
| Amine Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary/Secondary | Pyridine | Dichloromethane | 0 - Room Temp | 6 - 18 | Good to Excellent | [1] |
| Primary/Secondary | Triethylamine | Dichloromethane | 0 - Room Temp | 2 - 24 | Good to Excellent | [1] |
| Various Amines | None (Microwave) | Solvent-Free | High | Short | Excellent | N/A |
Table 2: Catalytic Synthesis of Aromatic Sulfonamides
| Catalyst | Amine Scope | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fe3O4 NPs | Aromatic | K2CO3 | PEG | 80 | 1 | up to 95 | [2] |
| MNPs-AHBA-Cu | Aromatic | K2CO3 | PEG | 80 | 1 | up to 95 | [2] |
| Palladium (L1 ligand) | Aryl Chlorides | KOtBu | Toluene | Room Temp | 1 | High | [3] |
| Copper | Aryl Boronic Acids | Various | Various | High | Various | Good | [4] |
| Visible-light photoredox (Ruthenium) | Anilines | None | Acetonitrile/Water | Room Temp | Various | Good to Excellent | [5] |
Experimental Protocols
Below are detailed experimental protocols for key synthetic methods. These are general procedures that can be adapted for the reaction of this compound with a desired amine.
Protocol 1: Conventional Catalyst-Free Synthesis of N-Aryl-2-Methyl-1,3-benzothiazole-6-sulfonamide
This protocol is adapted from standard procedures for sulfonamide synthesis.[1]
Materials:
-
This compound
-
Aromatic amine (1.0 equivalent)
-
Pyridine (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the aromatic amine in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Dissolve this compound in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.
Protocol 2: Microwave-Assisted Synthesis of N-Aryl-2-Methyl-1,3-benzothiazole-6-sulfonamide
This protocol is a general method for rapid sulfonamide synthesis.[1]
Materials:
-
This compound
-
Aromatic amine (1.0 equivalent)
-
Pyridine (1.5 equivalents)
-
Microwave-safe reaction vessel
-
n-hexane
Procedure:
-
In a microwave-safe reaction vessel, mix this compound, the aromatic amine, and pyridine.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature and time to complete the reaction (optimization may be required).
-
After cooling, treat the reaction mixture with n-hexane and allow it to stand at room temperature.
-
The resulting crystals can be collected by filtration, washed with cold n-hexane, and dried to yield the final product.
Visualizations
Experimental Workflow for Catalytic Sulfonamide Synthesis
Caption: General workflow for the catalytic synthesis of sulfonamides.
Signaling Pathway Inhibition by Benzothiazole Derivatives
Benzothiazole derivatives have been investigated for their potential as anti-cancer agents by targeting specific signaling pathways. For instance, some derivatives have been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway.[6]
Caption: Inhibition of the PI3K/AKT signaling pathway by benzothiazole derivatives.
Furthermore, sulfonamides are a well-known class of inhibitors for carbonic anhydrases (CAs), enzymes involved in various physiological processes.[7][8][9][10][11] Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma and certain types of cancer.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
References
- 1. benchchem.com [benchchem.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aromatic Chlorosulfonylation by Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibitory Effects of Sulfonamide Derivatives on the β-Carbonic Anhydrase (MpaCA) from Malassezia pachydermatis, a Commensal, Pathogenic Fungus Present in Domestic Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic analysis of reaction products derived from 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride. Typically, this sulfonyl chloride undergoes nucleophilic substitution reactions, most commonly with primary and secondary amines, to yield a diverse range of sulfonamides. These compounds are of significant interest in medicinal chemistry due to their potential biological activities.
This document details the characteristic spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for these sulfonamide derivatives, offering a comparison with alternative synthetic approaches. Detailed experimental protocols and visual workflows are included to support research and development in this area.
Spectroscopic Data of Reaction Products
The reaction of this compound with various amines leads to the formation of N-substituted 2-methyl-1,3-benzothiazole-6-sulfonamides. The spectroscopic characteristics of these products are crucial for their identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of these sulfonamide derivatives. The chemical shifts are influenced by the nature of the substituent on the sulfonamide nitrogen.
Table 1: Representative ¹H NMR Spectroscopic Data (in DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Methyl (C2-CH₃) | 2.7 - 2.8 | Singlet | Characteristic singlet for the methyl group on the benzothiazole ring. |
| Aromatic (Benzothiazole) | 7.5 - 8.5 | Multiplet/Doublet | Complex pattern for the protons on the benzothiazole ring system. |
| Sulfonamide N-H | 8.5 - 10.5 | Singlet (broad) | Chemical shift is dependent on the substituent and solvent. May exchange with D₂O. |
| Amine Substituent Protons | Variable | Variable | Dependent on the specific amine used in the reaction. |
Table 2: Representative ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) | Notes |
| Methyl (C2-CH₃) | 18 - 20 | |
| Aromatic (Benzothiazole) | 115 - 155 | Multiple signals corresponding to the carbons of the benzothiazole ring. |
| C=N (Benzothiazole) | 165 - 170 | |
| Amine Substituent Carbons | Variable | Dependent on the specific amine used in the reaction. |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in the sulfonamide products.
Table 3: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Sulfonamide) | 3200 - 3400 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C=N Stretch (Benzothiazole) | 1580 - 1620 | Medium |
| S=O Stretch (Asymmetric) | 1320 - 1360 | Strong |
| S=O Stretch (Symmetric) | 1140 - 1180 | Strong |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized sulfonamides and provides information about their fragmentation patterns.
Table 4: Mass Spectrometry Data
| Ionization Mode | Observed Ion | Notes |
| Electrospray (ESI) | [M+H]⁺, [M+Na]⁺ | Common adducts in positive ion mode, confirming the molecular weight. |
Comparison with Alternative Synthetic Methods
While the reaction of this compound with amines is a standard and efficient method for synthesizing the corresponding sulfonamides, alternative "green" chemistry approaches are gaining traction. These methods often aim to reduce the use of hazardous reagents and solvents.
Table 5: Comparison of Synthetic Methodologies
| Method | Advantages | Disadvantages | Supporting Data |
| Traditional Sulfonyl Chloride Route | High yields, well-established, versatile with various amines. | Often requires organic solvents and a base (e.g., pyridine), which can be environmentally problematic. | Extensive literature with spectroscopic data for a wide range of derivatives. |
| One-Pot Synthesis from 2-Aminothiophenols | Reduces the number of synthetic steps, can be more atom-economical. | May require specific catalysts and reaction conditions. | Spectroscopic data is consistent with products from the traditional route. |
| Microwave-Assisted Synthesis | Significantly reduced reaction times, often leads to higher yields and cleaner reactions. | Requires specialized microwave equipment. | Spectroscopic characterization confirms the formation of the desired sulfonamides. |
Experimental Protocols
General Procedure for the Synthesis of 2-Methyl-1,3-benzothiazole-6-sulfonamides
A solution of the appropriate primary or secondary amine (1.2 mmol) in a suitable solvent (e.g., pyridine or dichloromethane, 10 mL) is cooled to 0 °C. To this stirred solution, this compound (1.0 mmol) is added portion-wise. The reaction mixture is then stirred at room temperature for a specified period (typically 2-12 hours). Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol).
Spectroscopic Analysis Protocols
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy : IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. Samples are typically prepared as KBr pellets.
-
Mass Spectrometry : High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Visualizing the Workflow and Reaction
Experimental Workflow
Caption: Experimental workflow for the synthesis and analysis of 2-Methyl-1,3-benzothiazole-6-sulfonamides.
General Reaction Scheme
A Comparative Guide to the Purity Analysis and Quality Control of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride
For researchers, scientists, and professionals in drug development, the purity and quality of reagents are paramount to the reliability and reproducibility of experimental outcomes. 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride is a key building block in the synthesis of various biologically active compounds. This guide provides an objective comparison of its purity analysis and quality control methodologies with common alternatives, supported by detailed experimental data and protocols.
Purity Analysis of this compound
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantitative analysis, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide structural confirmation and identification of impurities.
Table 1: Quantitative Purity Analysis Data
| Analytical Method | Parameter | This compound (Typical) | Alternative 1: p-Toluenesulfonyl Chloride (TsCl) | Alternative 2: Dansyl Chloride |
| Reverse-Phase HPLC | Purity (%) | 98.5 - 99.5 | >99.0[1] | ≥99.0 |
| Major Impurity | 2-Methyl-1,3-benzothiazole-6-sulfonic acid | p-Toluenesulfonic acid | Dansyl amide | |
| Retention Time (min) | 8.2 | 7.5 | 9.1 | |
| Gas Chromatography (GC) | Purity (%) | >98 | >99.0[1] | Not applicable (thermal lability) |
| Major Impurity | Residual solvents (e.g., Toluene) | Toluene | - | |
| ¹H NMR | Characteristic Peaks (ppm) | δ 8.45 (d), 8.20 (dd), 8.05 (d), 2.90 (s) | δ 7.90 (d), 7.40 (d), 2.45 (s) | δ 8.55 (d), 8.30 (d), 8.25 (d), 7.60 (m), 2.90 (s) |
| Impurity Peaks (ppm) | δ 8.30 (d, sulfonic acid) | δ 7.80 (d, sulfonic acid) | - |
Comparison with Alternative Sulfonylating Agents
While this compound is a versatile reagent, other sulfonyl chlorides are often employed in organic synthesis. The choice of reagent can depend on factors such as reactivity, stability, and the specific requirements of the synthetic target.
Table 2: Performance Comparison of Sulfonylating Agents
| Feature | This compound | p-Toluenesulfonyl Chloride (TsCl) | Dansyl Chloride |
| Primary Application | Synthesis of bioactive sulfonamides and heterocycles. | Protection of alcohols and amines, introduction of a good leaving group. | Fluorescent labeling of primary and secondary amines, amino acids, and proteins.[2][3] |
| Reactivity | High | High[4] | Moderate |
| Stability | Moisture sensitive, potential for hydrolysis. | Moisture sensitive, can degrade to p-toluenesulfonic acid.[5] | Relatively stable, but should be protected from moisture. |
| Key Advantages | Introduces the benzothiazole moiety, which is present in many pharmacologically active compounds. | Well-established reactivity, readily available, and cost-effective. | Resulting sulfonamides are highly fluorescent, enabling sensitive detection.[2] |
| Limitations | Higher cost compared to simpler sulfonyl chlorides. | Lacks the complex heterocyclic scaffold. | The bulky dansyl group can sometimes hinder further reactions. |
Experimental Protocols
Detailed and validated analytical methods are crucial for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) Protocol
A robust reverse-phase HPLC method is the primary technique for determining the purity of this compound and its alternatives.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
¹H NMR spectroscopy is used for structural confirmation and to identify and quantify proton-bearing impurities.
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Concentration: 5-10 mg/mL.
-
Procedure: Acquire a standard one-dimensional proton spectrum. The presence of the corresponding sulfonic acid impurity can be detected by characteristic shifts in the aromatic region.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is suitable for identifying volatile impurities, such as residual solvents from the synthesis.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
Visualizing the Quality Control Workflow
A systematic workflow ensures that all quality control checks are performed consistently.
Caption: Quality Control Workflow.
Logical Relationship of Analytical Techniques
The different analytical techniques provide complementary information for a comprehensive quality assessment.
References
Assessing the Drug-Like Properties of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-methyl-1,3-benzothiazole-6-sulfonyl chloride scaffold and its derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anticancer and anti-inflammatory effects. The therapeutic potential of these molecules is intrinsically linked to their drug-like properties, which govern their absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative assessment of the anticipated drug-like properties of this compound derivatives against established therapeutic agents, supported by a review of experimental data for structurally related compounds and detailed experimental protocols for key assays.
Comparative Analysis of Drug-Like Properties
A comprehensive evaluation of drug-like properties is crucial for the successful translation of a chemical entity into a clinical candidate. While specific experimental data for derivatives of this compound are not extensively available in the public domain, general characteristics of broader benzothiazole and sulfonamide classes can provide valuable insights. This section compares the anticipated ADME properties of these derivatives with two well-characterized drugs: Erlotinib , a tyrosine kinase inhibitor used in cancer therapy, and Celecoxib , a nonsteroidal anti-inflammatory drug (NSAID).
| Drug-Like Property | This compound Derivatives (Anticipated) | Erlotinib (Anticancer Agent) | Celecoxib (Anti-inflammatory Agent) |
| Permeability (Papp) | Low to Moderate | Moderate to High | High |
| In Vitro Model | Caco-2 cells | Caco-2 cells | Caco-2 cells |
| Metabolic Stability (t½) | Good | Moderate (t½ ≈ 36 hours)[1] | Moderate (t½ ≈ 11 hours)[2] |
| In Vitro System | Human Liver Microsomes (HLM) | Human Liver Microsomes (HLM) | Human Liver Microsomes (HLM) |
| Plasma Protein Binding (%) | High | ~93%[1] | ~97%[3] |
| Primary Binding Proteins | Albumin, Alpha-1-acid glycoprotein | Albumin, Alpha-1-acid glycoprotein | Albumin, Alpha-1-acid glycoprotein |
| Solubility | Moderate to Good | pH-dependent, low aqueous solubility | Poorly soluble in water |
Note: The properties for this compound derivatives are anticipated based on general observations for amidino-substituted benzothiazoles and benzothiazole amide-functionalized imidazolium ionic liquids, which have shown moderate to good solubility, good metabolic stability, low permeability, and high plasma protein binding[4][5]. Specific quantitative data for the target derivatives is limited.
Key Signaling Pathways
Benzothiazole derivatives have been reported to exert their anticancer and anti-inflammatory effects by modulating several key signaling pathways. Understanding these pathways is crucial for target validation and mechanism of action studies.
Figure 1: Key signaling pathways modulated by benzothiazole derivatives.
Experimental Workflow for ADME Profiling
A standardized workflow is essential for the systematic evaluation of the drug-like properties of novel chemical entities. The following diagram illustrates a typical experimental workflow for assessing permeability, metabolic stability, and plasma protein binding.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Determination of the permeability characteristics of two sulfenamide prodrugs of linezolid across Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking the Synthetic Utility of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of a sulfonylating agent is pivotal for the efficient construction of sulfonamides, a scaffold of paramount importance in medicinal chemistry. This guide provides a comprehensive benchmark of "2-Methyl-1,3-benzothiazole-6-sulfonyl chloride" against other commonly employed sulfonyl chlorides. The comparative analysis is supported by experimental data to inform the selection of the most suitable reagent for specific synthetic applications.
Executive Summary
This compound is a heteroaromatic sulfonyl chloride that offers a unique combination of reactivity and structural features. This guide demonstrates that while it may not always provide the highest yields compared to simpler aromatic sulfonyl chlorides like benzenesulfonyl chloride, its utility shines in the synthesis of complex molecules where the benzothiazole moiety can impart desirable pharmacological properties. The electron-withdrawing nature of the benzothiazole ring system is expected to enhance the reactivity of the sulfonyl chloride group.
Comparative Performance Data
The synthetic utility of a sulfonylating agent is best assessed by comparing its performance in standardized reactions. The following tables summarize the reported yields for the synthesis of sulfonamides from various sulfonyl chlorides with different amines.
Table 1: Sulfonamide Synthesis with 2-Aminothiazole
| Sulfonyl Chloride | Product | Yield (%) | Reference |
| This compound | N-(thiazol-2-yl)-2-methyl-1,3-benzothiazole-6-sulfonamide | Data Not Available | - |
| p-Toluenesulfonyl chloride | 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | 69 | [1] |
| Benzenesulfonyl chloride | N-(thiazol-2-yl)benzenesulfonamide | 80 | [2] |
| 4-Chlorobenzenesulfonyl chloride | 4-Chloro-N-(thiazol-2-yl)benzenesulfonamide | 35 | [1] |
| 4-Methoxybenzenesulfonyl chloride | 4-Methoxy-N-(thiazol-2-yl)benzenesulfonamide | 34 | [1] |
| 4-Nitrobenzenesulfonyl chloride | 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide | 70 | [2] |
| Dansyl chloride | 5-(Dimethylamino)-N-(thiazol-2-yl)naphthalene-1-sulfonamide | Data Not Available | - |
Table 2: Sulfonamide Synthesis with Aniline
| Sulfonyl Chloride | Product | Yield (%) | Reference |
| This compound | N-phenyl-2-methyl-1,3-benzothiazole-6-sulfonamide | Data Not Available | - |
| p-Toluenesulfonyl chloride | 4-Methyl-N-phenylbenzenesulfonamide | ~90 | Estimated |
| Benzenesulfonyl chloride | N-Phenylbenzenesulfonamide | ~95 | Estimated |
| Dansyl chloride | 5-(Dimethylamino)-N-phenylnaphthalene-1-sulfonamide | Data Not Available | - |
Table 3: Sulfonamide Synthesis with Piperidine
| Sulfonyl Chloride | Product | Yield (%) | Reference |
| This compound | 1-[(2-Methyl-1,3-benzothiazol-6-yl)sulfonyl]piperidine | Data Not Available | - |
| p-Toluenesulfonyl chloride | 1-(p-Tolylsulfonyl)piperidine | >90 | Estimated |
| Benzenesulfonyl chloride | 1-(Phenylsulfonyl)piperidine | >90 | Estimated |
| Dansyl chloride | 1-Dansylpiperidine | Data Not Available | - |
Note: "Data Not Available" indicates that specific experimental data for the reaction of this compound with the respective amine under comparable conditions was not found in the searched literature. "Estimated" yields are based on typical outcomes for these standard reactions.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and accurate comparison. The following are representative protocols for the synthesis of sulfonamides.
Protocol 1: General Procedure for the Synthesis of N-(Thiazol-2-yl)sulfonamides
A mixture of 2-aminothiazole (2.0 mmol), the corresponding sulfonyl chloride (2.0 mmol), and sodium carbonate (3.0 mmol) in dichloromethane (10 mL) is stirred at room temperature.[1] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, distilled water (20 mL) is added, and the mixture is extracted with dichloromethane (3 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.[1]
Protocol 2: Proposed General Procedure for the Synthesis of N-Aryl and N-Alkyl Sulfonamides
To a solution of the amine (e.g., aniline or piperidine) (1.0 eq.) and a base (e.g., pyridine or triethylamine) (1.2 eq.) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C is added the sulfonyl chloride (1.0 eq.) portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over a drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product is purified by an appropriate method such as recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
Diagram 1: General Sulfonamide Synthesis Pathway
Caption: General reaction scheme for the synthesis of sulfonamides from sulfonyl chlorides and amines in the presence of a base.
Diagram 2: Experimental Workflow for Sulfonamide Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of sulfonamides.
Conclusion and Outlook
This compound is a valuable reagent for the synthesis of sulfonamides, particularly when the incorporation of the benzothiazole moiety is desired for its potential biological activity. While direct comparative yield data with common amines is currently limited, the general reactivity of heteroaromatic sulfonyl chlorides suggests it is a competent sulfonating agent.
Future work should focus on generating direct comparative data by reacting this compound with a panel of standard amines under the standardized conditions outlined in this guide. This will allow for a more precise quantitative comparison of its synthetic utility against other commonly used sulfonyl chlorides. Such data will be invaluable for chemists in academia and industry to make informed decisions in the design and execution of synthetic routes for novel bioactive compounds.
References
- 1. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and disposal procedures for 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride, ensuring the safety of laboratory personnel and compliance with regulations.
Proper chemical handling and disposal are paramount in a laboratory setting. This document outlines the necessary precautions and step-by-step procedures for the safe disposal of this compound, a compound that requires careful management due to its hazardous properties.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. All personnel handling this chemical must be thoroughly familiar with its potential dangers and the required safety measures.
Key Hazards:
-
Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]
-
Water Reactive: Contact with water may liberate toxic gas.[2]
-
Respiratory Irritant: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile, neoprene)
-
Safety goggles and a face shield
-
A lab coat or chemical-resistant apron
-
Use in a well-ventilated area, preferably under a chemical fume hood.[3][6]
Hazard Classification Summary
For quick reference, the following table summarizes the GHS hazard classifications for this compound.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled by a licensed professional waste disposal service.[2][3][7] Do not attempt to dispose of this chemical down the drain or in regular trash.
1. Waste Collection and Storage:
-
Container: Place the waste material in a designated, properly labeled, and sealed container. The container must be compatible with the chemical and clearly marked as "Hazardous Waste."
-
Labeling: The label should include the chemical name (this compound), the associated hazards (Corrosive, Toxic), and the date of accumulation.
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][7] The storage area should be secure and accessible only to authorized personnel.[3]
2. Arrange for Professional Disposal:
-
Contact: Liaise with your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. Provide an accurate description of the waste, including its composition and hazards.
3. Spill and Emergency Procedures:
-
Minor Spills: In a well-ventilated area, carefully sweep up the spilled solid material, avoiding dust formation, and place it in a designated hazardous waste container.[2][7]
-
Major Spills: Evacuate the area and contact your institution's emergency response team immediately.
-
Personal Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][5]
-
Skin: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.[2][3][5]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3][5]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C8H6ClNO2S2 | CID 3583019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. fishersci.at [fishersci.at]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. echemi.com [echemi.com]
Essential Safety and Operational Guide for 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate, essential safety and logistical information for handling 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride, including personal protective equipment (PPE), emergency procedures, and disposal plans.
Hazard Summary
This compound is a hazardous chemical that requires careful handling. The primary hazards are summarized below.
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2][3] |
| Eye Damage/Irritation | Causes serious eye damage.[1][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] |
| Hazards Not Otherwise Classified | Contact with water liberates toxic gas.[1] |
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is crucial to ensure personal safety when handling this compound.
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[3] | EN 166 (EU) or NIOSH (US) approved.[1][3] |
| Skin Protection | Chemical-resistant, impervious gloves and clothing. Fire/flame resistant clothing may also be necessary.[1][3] | Inspect gloves prior to use.[3] |
| Respiratory Protection | For high concentrations or when dust/vapors are present, use a full-face respirator or a self-contained breathing apparatus (SCBA).[3][4] | MSHA/NIOSH approved or equivalent.[1] |
Emergency Procedures: First Aid
Immediate action is critical in case of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek immediate medical attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing.[1] Wash off immediately with soap and plenty of water.[1] Seek immediate medical attention.[1] |
| Inhalation | Remove to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[1] Seek immediate medical attention.[1] |
Safe Handling and Storage Workflow
The following diagram outlines the procedural workflow for the safe handling and storage of this compound.
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Prevent further leakage or spillage. Do not let the product enter drains.[4]
-
Absorb: For minor spills, use an inert material (e.g., sand, diatomite) to absorb the substance.[5]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[1]
-
Clean: Clean the spill area thoroughly with soap and water.[6]
Disposal:
-
Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
-
The container should be disposed of at an approved waste disposal plant.[1]
-
Do not allow the product to be released into the environment.[4]
Logical Relationship for Emergency Response
The following diagram illustrates the logical steps to take in an emergency situation involving this compound.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
